molecular formula C6H11ClO3 B1283624 Butyl chloromethyl carbonate CAS No. 58304-98-6

Butyl chloromethyl carbonate

Cat. No.: B1283624
CAS No.: 58304-98-6
M. Wt: 166.6 g/mol
InChI Key: MBUCWFHXWNITCQ-UHFFFAOYSA-N
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Description

Butyl chloromethyl carbonate is a useful research compound. Its molecular formula is C6H11ClO3 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl chloromethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUCWFHXWNITCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570557
Record name Butyl chloromethyl carbonate
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Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58304-98-6
Record name Butyl chloromethyl carbonate
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Record name butyl chloromethyl carbonate
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Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanism and Synthesis of Butyl Chloromethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the formation of butyl chloromethyl carbonate, a bifunctional reagent of increasing importance in the fields of organic synthesis and pharmaceutical development. As a key building block, its unique structure, featuring both a butyl carbonate moiety and a reactive chloromethyl group, allows for the strategic modification of complex molecules, particularly in the synthesis of prodrugs to enhance their pharmacokinetic profiles.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural outlines to delve into the causality behind the reaction mechanisms, offering field-proven insights into optimizing synthetic routes and ensuring the integrity of the final product.

The Strategic Importance of this compound

Alkyl chloromethyl carbonates are versatile reagents primarily used to introduce an alkoxycarbonyloxymethyl group onto a nucleophilic substrate. This functionality is a cornerstone of prodrug design, where it can mask polar groups, such as phosphates or carboxylic acids, to improve membrane permeability and oral bioavailability. While analogues like chloromethyl isopropyl carbonate are well-documented for their role in synthesizing antiviral drugs like Tenofovir Disoproxil Fumarate, the butyl variant offers a different lipophilic profile that can be advantageous for specific therapeutic agents.[1][2] Understanding its formation is therefore critical for chemists seeking to fine-tune the properties of developmental drug candidates.

Core Reaction Mechanisms: A Causal Analysis

The synthesis of this compound can be approached through several pathways. Here, we dissect the two most practical and reliable mechanisms, focusing on the chemical principles that govern reagent choice and reaction conditions.

Mechanism A: Nucleophilic Acyl Substitution of Chloromethyl Chloroformate

This is arguably the most direct and frequently employed laboratory-scale method. It relies on the classic reaction between an alcohol (n-butanol) and an acyl chloride (chloromethyl chloroformate).

The Underlying Chemistry: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of n-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloromethyl chloroformate. The carbonyl double bond transiently breaks, forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

The Critical Role of the Base: The reaction cogenerates hydrochloric acid (HCl). Left un-neutralized, this acid can lead to undesirable side reactions, including the potential for acid-catalyzed degradation of the product. Therefore, the inclusion of a non-nucleophilic base is essential. Pyridine is an excellent choice for this role; it is a strong enough base to effectively scavenge the HCl, forming pyridinium hydrochloride, but is a poor enough nucleophile that it does not compete with n-butanol in attacking the chloromethyl chloroformate.[3] The reaction is typically initiated at a reduced temperature (0°C) to control the initial exothermic release of heat and then allowed to warm to ensure completion.[3]

cluster_reactants Reactants cluster_process Mechanism Steps cluster_products Products n_butanol n-Butanol node_attack 1. Nucleophilic Attack (Butanol O on Carbonyl C) n_butanol->node_attack cmcf Chloromethyl Chloroformate cmcf->node_attack pyridine Pyridine (Base) node_acidscavenge 4. Acid Scavenging (Pyridine neutralizes HCl) pyridine->node_acidscavenge node_intermediate 2. Formation of Tetrahedral Intermediate node_attack->node_intermediate node_collapse 3. Collapse of Intermediate (Chloride Expulsion) node_intermediate->node_collapse node_collapse->node_acidscavenge bcmc This compound node_collapse->bcmc pyrhcl Pyridinium Hydrochloride node_acidscavenge->pyrhcl

Caption: Reaction Mechanism A: Nucleophilic Acyl Substitution.

Mechanism B: Phosgene-Equivalent Approach using Triphosgene

The Underlying Chemistry: This process involves the reaction of n-butanol with triphosgene. The reaction is not a direct displacement on the triphosgene molecule itself. Instead, it is catalyzed by a tertiary amine (e.g., triethylamine) or pyridine, which initiates the decomposition of triphosgene to release highly reactive phosgene in situ.[5]

The generated phosgene then reacts with n-butanol in a two-step process:

  • Formation of Butyl Chloroformate: The first equivalent of n-butanol attacks the phosgene molecule to form butyl chloroformate, releasing HCl.

  • Formation of Dibutyl Carbonate (Side Reaction): If a second equivalent of n-butanol reacts with the newly formed butyl chloroformate, the byproduct dibutyl carbonate is formed.

To favor the formation of the desired chloroformate, the stoichiometry and reaction conditions must be carefully controlled, typically by the slow addition of the alcohol to the triphosgene solution.[6] Once the butyl chloroformate is formed, a subsequent reaction with a formaldehyde source would be required to install the chloromethyl group, making this a multi-step process for the final target molecule and generally less efficient than Mechanism A for direct synthesis.

A more direct, albeit complex, approach would be to generate chloromethyl chloroformate in situ from triphosgene and chloromethanol precursors. However, the instability of chloromethanol makes this route challenging. Therefore, the most practical triphosgene-based synthesis first prepares butyl chloroformate, which is then used in a subsequent step.

cluster_reactants Reactants (Step 1) cluster_process Mechanism Steps cluster_products Intermediate Product triphosgene Triphosgene node_decomp 1. Catalytic Decomposition of Triphosgene triphosgene->node_decomp n_butanol n-Butanol node_attack 3. Nucleophilic Attack (Butanol on Phosgene) n_butanol->node_attack catalyst Catalyst (e.g., Pyridine) catalyst->node_decomp node_phosgene 2. In Situ Generation of Phosgene (COCl₂) node_decomp->node_phosgene node_phosgene->node_attack bcf Butyl Chloroformate node_attack->bcf

Caption: Reaction Mechanism B: Triphosgene Decomposition Pathway.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, incorporating in-process checks and final characterization to ensure the synthesis of high-purity this compound.

Protocol 1: Synthesis via Chloromethyl Chloroformate

This protocol is optimized for laboratory scale and prioritizes yield and purity.

Materials & Equipment:

  • n-Butanol (anhydrous)

  • Chloromethyl chloroformate

  • Pyridine (anhydrous)

  • Diethyl ether or Dichloromethane (anhydrous)

  • 1% Citric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate

  • Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

  • Standard glassware for aqueous workup

Experimental Workflow:

G start Setup reactants Charge flask with n-Butanol (1.0 eq) & anhydrous solvent start->reactants cool Cool to 0°C in ice bath reactants->cool addition Slowly add Pyridine (1.0 eq) followed by dropwise addition of Chloromethyl Chloroformate (1.0 eq) cool->addition reaction Stir at 0°C for 1 hr, then warm to RT and stir overnight addition->reaction workup Aqueous Workup reaction->workup quench Dilute with water workup->quench wash1 Wash with 1% Citric Acid quench->wash1 wash2 Wash with Sat. NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry organic layer over Na₂SO₄ wash3->dry purify Purification & Analysis dry->purify concentrate Filter and concentrate under reduced pressure purify->concentrate characterize Characterize product (NMR, GC-MS, IR) concentrate->characterize end Pure Product characterize->end

Caption: Experimental Workflow for Synthesis Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve n-butanol (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M solution).

  • Cooling: Cool the solution to 0°C using an ice bath with constant stirring.

  • Reagent Addition: Slowly add pyridine (1.0 eq) to the cooled solution. Subsequently, add chloromethyl chloroformate (1.0 eq) dropwise via a dropping funnel over 30-45 minutes. The causal logic here is to maintain a low temperature to manage the reaction's exothermicity and prevent side reactions.

  • Reaction: Stir the mixture at 0°C for one hour after the addition is complete, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight to ensure complete conversion.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel and dilute with water.

    • Wash the organic layer sequentially with 1% citric acid solution (to remove residual pyridine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with saturated brine (to aid in phase separation).[3]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product is a colorless to pale yellow liquid. If necessary, further purification can be achieved by vacuum distillation. The purity and identity of the final product must be confirmed by Gas Chromatography (GC), ¹H NMR, and ¹³C NMR spectroscopy.[2]

Data Summary and Comparison

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58304-98-6
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol Inferred
IUPAC Name This compound
Appearance Colorless to pale yellow liquidInferred
Hazard Statements H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage)

Table 2: Comparison of Synthetic Routes

ParameterMechanism A (Direct Substitution)Mechanism B (via Triphosgene)
Primary Reactants n-Butanol, Chloromethyl Chloroformaten-Butanol, Triphosgene
Key Reagents Pyridine or other non-nucleophilic baseCatalytic tertiary amine
Number of Steps OneMultiple (for the target molecule)
Handling Safety Requires handling of lachrymatory acyl chlorideUses solid phosgene equivalent, but generates phosgene in situ
Scalability Excellent for lab and pilot scaleOften preferred for large industrial scale
Primary Advantage High efficiency, directnessAvoids handling bulk phosgene or chloromethyl chloroformate
Primary Disadvantage Availability of chloromethyl chloroformateLower atom economy, potential for side products (e.g., dibutyl carbonate)

Conclusion and Future Outlook

The synthesis of this compound is most effectively and directly achieved through the nucleophilic acyl substitution of chloromethyl chloroformate with n-butanol. This method provides a high degree of control and leads to excellent yields of high-purity product when executed with careful attention to reaction conditions and purification. The alternative use of triphosgene, while viable, is mechanistically more complex for the direct synthesis of the target molecule and is better suited for the initial production of the butyl chloroformate intermediate.

For professionals in drug development, a robust understanding of these synthetic mechanisms is not merely academic; it is foundational to the successful creation and optimization of prodrugs. The ability to reliably synthesize reagents like this compound is a critical enabler for advancing new chemical entities through the development pipeline.

References

  • CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.
  • CN103965044A - Preparation method of chloromethyl isopropyl carbonate.
  • Organic Syntheses Procedure - α-Halo Ethers by an Exchange Reaction. Organic Syntheses. [Link]

  • PubChem - Butyl chloroformate. National Center for Biotechnology Information. [Link]

  • PubChem - Chloromethyl methyl carbonate. National Center for Biotechnology Information. [Link]

  • PubMed Central - Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

  • ResearchGate - Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions. ResearchGate. [Link]

  • PubMed - Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol. National Center for Biotechnology Information. [Link]

  • US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate.
  • ResearchGate - Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. ResearchGate. [Link]

  • Google Patents - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.
  • US6919471B2 - Process for preparing alkyl/aryl chloroformates.
  • Wikipedia - Triphosgene. Wikipedia. [Link]

Sources

Butyl Chloromethyl Carbonate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of butyl chloromethyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this versatile reagent. Particular emphasis is placed on its role as a synthetic intermediate and its relevance in the construction of complex molecular architectures. The guide also includes detailed experimental considerations and safety protocols to ensure its effective and safe utilization in the laboratory.

Introduction

This compound (BCC), with the chemical formula C₆H₁₁ClO₃, is a bifunctional organic molecule that merges the reactivity of a chloromethyl group with the properties of a carbonate ester. This unique combination makes it a valuable, albeit specialized, reagent in modern organic synthesis. The chloromethyl moiety serves as a potent electrophile, enabling the introduction of a butoxycarbonylmethyl group onto various nucleophiles. This functionality is of particular interest in the development of prodrugs, where labile linkages are often required to release an active pharmaceutical ingredient (API) in vivo. Furthermore, the carbonate structure itself can be a key component in various molecular scaffolds or act as a protecting group. This guide aims to consolidate the available information on this compound and its analogs to provide a practical resource for its application in research and development.

Physicochemical and Spectroscopic Properties

Physical Properties

The physical properties of this compound are summarized in the table below. It is expected to be a liquid at room temperature, with a boiling point and density influenced by its butyl chain and the presence of the electronegative chlorine atom.

PropertyValueSource
CAS Number 58304-98-6
Molecular Formula C₆H₁₁ClO₃[1]
Molecular Weight 166.60 g/mol
Physical Form Liquid
Boiling Point Estimated: 160-180 °C at 760 mmHgInferred from related compounds[2][3]
Density Estimated: 1.1 - 1.2 g/cm³Inferred from related compounds[2][3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate). Reacts with water.Inferred from chemical properties[3]
Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques. The expected spectral data are outlined below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the butyl group and the chloromethyl group. The methylene protons of the chloromethyl group (-O-CH₂-Cl) are expected to appear as a sharp singlet in the range of δ 5.5-6.0 ppm due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The protons of the butyl group will present as a triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the adjacent methylene group (δ ~1.4 ppm), a quintet for the next methylene group (δ ~1.7 ppm), and a triplet for the methylene group attached to the carbonate oxygen (δ ~4.2 ppm)[4][5].

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals. The carbonyl carbon of the carbonate is expected to be the most downfield signal, typically in the range of δ 150-160 ppm. The chloromethyl carbon (-O-C H₂-Cl) will likely appear around δ 80-90 ppm. The carbons of the butyl group will have characteristic shifts, with the carbon attached to the oxygen appearing around δ 70 ppm[6][7].

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the carbonate group, expected in the region of 1750-1780 cm⁻¹. Other key absorbances include C-O stretching vibrations between 1000 and 1300 cm⁻¹ and the C-Cl stretch, which is typically found in the fingerprint region between 600 and 800 cm⁻¹[8].

2.2.3. Mass Spectrometry (MS)

Upon electron ionization, the molecular ion peak (M⁺) for this compound may be observed at m/z 166 and 168 with an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would involve the loss of the butyl group, the chloromethyl group, and carbon dioxide[9][10].

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves the reaction of n-butanol with chloromethyl chloroformate. This method is analogous to the preparation of similar carbonate esters.

Reaction Scheme

Synthesis

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol (1.0 eq.) and a suitable non-nucleophilic base such as pyridine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reagent: Add chloromethyl chloroformate (1.05 eq.), dissolved in anhydrous dichloromethane, dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Causality in Protocol Design: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the butanol for the electrophilic chloroformate. The reaction is performed at low temperature to control the exothermicity and minimize side reactions. The aqueous workup is designed to remove the base and any water-soluble byproducts.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two electrophilic centers: the carbonyl carbon of the carbonate and the carbon of the chloromethyl group.

Nucleophilic Acyl Substitution

The carbonate carbonyl carbon is susceptible to attack by strong nucleophiles, although it is generally less reactive than an acyl chloride. This pathway is less common under typical conditions where the chloromethyl group's reactivity dominates.

Nucleophilic Substitution at the Chloromethyl Group

This is the primary mode of reactivity for this compound. The chloromethyl group is an excellent electrophile and will readily undergo Sₙ2 reactions with a wide range of nucleophiles.

Reactivity

This reactivity is the cornerstone of its utility in drug development, particularly for creating prodrugs. For instance, a carboxylic acid group on a drug molecule can be masked as an acyloxymethyl ester. This ester is generally more lipophilic, enhancing cell membrane permeability. In vivo, cellular esterases can cleave the ester bond, releasing the active drug.

Stability and Storage

This compound is expected to be moisture-sensitive. It will hydrolyze in the presence of water to produce butanol, formaldehyde, CO₂, and HCl. Therefore, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.

Applications in Drug Development

The primary application of this compound in a pharmaceutical context is as a linker to form prodrugs. The butoxycarbonylmethyl group can be attached to various functional groups within a drug molecule, such as alcohols, phenols, carboxylic acids, and amines.

Prodrug Strategy Workflow

ProdrugWorkflow

This strategy can improve the pharmacokinetic profile of a drug by:

  • Increasing Lipophilicity: Enhancing absorption and membrane transport.

  • Improving Solubility: The carbonate ester can sometimes improve aqueous solubility depending on the parent molecule.

  • Masking Taste: Unpleasant tastes of certain APIs can be masked.

  • Controlled Release: The rate of hydrolysis can be tuned to control the release of the active drug.

Safety and Handling

This compound should be handled with caution in a well-ventilated fume hood. As a reactive alkylating agent and a potential lachrymator, appropriate personal protective equipment (PPE) is mandatory.

Hazard Identification

Based on analogous compounds, this compound is expected to be:

  • Corrosive: Causes severe skin burns and eye damage[11][12].

  • Flammable: A combustible liquid.

  • Harmful if Inhaled or Swallowed: May cause respiratory irritation[11].

Recommended Handling Procedures
  • Engineering Controls: Use in a certified chemical fume hood.

  • Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Spill and Waste Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. Neutralize residues with a solution of sodium carbonate.

Conclusion

This compound is a valuable synthetic tool with significant potential in organic synthesis and drug discovery. Its dual reactivity allows for the strategic modification of complex molecules to enhance their physicochemical and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.

References

  • Organic Syntheses. (n.d.). Methanol, chloromethyl ether from. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (2014). CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.
  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

  • PubChem. (n.d.). Chloromethyl methyl carbonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Retrieved from [Link]

  • Chemsrc. (2025). Chloromethyl isopropyl carbonate | CAS#:35180-01-9. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 1-chlorobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Carbon Environments in the C-13 NMR spectrum of 1-Chlorobutane. Retrieved from [Link]

  • SIELC Technologies. (2018). Butyl bis(chloromethyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2025). Infrared spectrum and structure of poly[3,3‐bis(chloromethyl)oxacyclobutane]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-2-methylpropane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H11ClO3). Retrieved from [Link]

  • PubChem. (n.d.). Butyl chloroformate. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl chloromethyl carbonate (C6H11ClO3). Retrieved from [Link]

  • NIST WebBook. (n.d.). Butachlor. Retrieved from [Link]

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An In-depth Technical Guide to Butyl Chloromethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Bifunctional Reagent

Butyl chloromethyl carbonate (CAS No. 58304-98-6) is a reactive organic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis.[1][2] Its utility is anchored in its bifunctional nature, featuring a reactive chloromethyl group susceptible to nucleophilic substitution and a butyl carbonate moiety. This unique structure positions it as a valuable reagent for introducing a butoxycarbonyloxymethyl group onto various substrates, a common strategy in the design of prodrugs to enhance the pharmacokinetic properties of parent drug molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in pharmaceutical research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical reagent is paramount for scientific rigor. The nomenclature and key identifiers for this compound are summarized below.

  • IUPAC Name : this compound[1][3]

  • CAS Number : 58304-98-6[1][2][3]

  • Molecular Formula : C₆H₁₁ClO₃[2]

  • Synonyms :

    • Butyl (chloromethyl) carbonate[4]

    • Carbonic acid, butyl chloromethyl ester

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is essential for its effective use in experimental design. The table below summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Weight 166.60 g/mol [2][3]
Monoisotopic Mass 166.03967 Da[4]
Physical Form Liquid[3]
Purity Typically ≥95%[3]
XlogP (Predicted) 2.5[4]
Storage Temperature 4°C[3]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a general and reliable method can be extrapolated from procedures for analogous compounds, such as the synthesis of other chloromethyl carbonates.[7][8] The most common approach involves the reaction of an alcohol with chloromethyl chloroformate in the presence of a base.

Proposed Synthetic Pathway

The synthesis proceeds via the nucleophilic acyl substitution of chloromethyl chloroformate with n-butanol. A tertiary amine base, such as pyridine, is typically used to neutralize the hydrogen chloride byproduct.

G n_butanol n-Butanol bcmc This compound n_butanol->bcmc cmcf Chloromethyl Chloroformate cmcf->bcmc pyridine Pyridine (Base) pyridinium_hcl Pyridinium Hydrochloride pyridine->pyridinium_hcl

Figure 1: Synthetic workflow for this compound.
General Experimental Protocol

This protocol is a representative procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.[7]

  • To a stirred solution of chloromethyl chloroformate (1.0 eq) in a suitable anhydrous solvent (e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of pyridine (1.1 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0°C.

  • Following the addition of pyridine, add n-butanol (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1% HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or vacuum distillation to obtain pure this compound.

Applications in Drug Development: The Prodrug Strategy

The primary application of chloromethyl carbonates in pharmaceutical sciences is in the formation of prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or undesirable taste.

The chloromethyl carbonate group acts as a labile linker that can be attached to a nucleophilic functional group (e.g., a carboxylic acid, phenol, or amine) on a parent drug molecule. In vivo, esterases can hydrolyze the carbonate ester, leading to the release of the active drug.

G cluster_activation Prodrug Activation Pathway Prodrug Drug-O-C(O)O-CH2-O-Butyl Intermediate Drug-O-C(O)O-CH2OH (Unstable Hemiacetal) Prodrug->Intermediate Esterase Hydrolysis Active_Drug Active Drug-OH Intermediate->Active_Drug Spontaneous Decomposition Byproducts Formaldehyde + Butanol + CO2 Intermediate->Byproducts

Figure 2: Generalized enzymatic activation of a this compound prodrug.

A notable example of a related compound in action is chloromethyl isopropyl carbonate, which is a key intermediate in the synthesis of Tenofovir Disoproxil, an important antiretroviral drug.[9] It is highly probable that this compound can be used in a similar capacity to create novel prodrugs with potentially different release kinetics or tissue distribution due to the altered lipophilicity of the butyl group compared to an isopropyl group.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR)
  • δ ~5.7 ppm (s, 2H) : This singlet corresponds to the two protons of the chloromethyl group (-O-CH₂-Cl).

  • δ ~4.2 ppm (t, 2H) : A triplet for the two protons of the methylene group attached to the carbonate oxygen (-O-CH₂-CH₂-).

  • δ ~1.7 ppm (sextet, 2H) : A sextet for the two protons of the second methylene group in the butyl chain (-CH₂-CH₂-CH₃).

  • δ ~1.4 ppm (sextet, 2H) : A sextet for the two protons of the third methylene group in the butyl chain (-CH₂-CH₃).

  • δ ~0.9 ppm (t, 3H) : A triplet for the three protons of the terminal methyl group (-CH₃).

¹³C NMR (Carbon NMR)
  • δ ~154 ppm : Carbonyl carbon of the carbonate group (O=C(O)O).

  • δ ~70 ppm : Carbon of the chloromethyl group (-CH₂-Cl).

  • δ ~68 ppm : Carbon of the methylene group attached to the carbonate oxygen (-O-CH₂-).

  • δ ~30 ppm : Carbon of the second methylene group in the butyl chain.

  • δ ~19 ppm : Carbon of the third methylene group in the butyl chain.

  • δ ~13 ppm : Carbon of the terminal methyl group.

Mass Spectrometry

In electron ionization mass spectrometry, this compound would be expected to fragment in a characteristic manner. The molecular ion peak [M]⁺ at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) in an approximate 3:1 ratio might be observed. Common fragmentation pathways would include the loss of the butyl group, the chloromethyl group, and various neutral losses.

Safety, Handling, and Storage

This compound is classified as a corrosive substance and a combustible liquid.[1][3] It is imperative to handle this reagent with appropriate safety precautions.

  • GHS Classification :

    • Corrosion (Causes severe skin burns and eye damage)[1][3]

    • Combustible liquid[1][3]

  • Personal Protective Equipment (PPE) :

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles.

    • A face shield is recommended when handling larger quantities.

    • All handling should be performed in a well-ventilated chemical fume hood.

  • Handling :

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

    • Ground and bond containers when transferring material.[10]

  • Storage :

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

    • Keep the container tightly closed.[3]

    • Recommended storage is at 4°C under an inert atmosphere.[3]

  • First Aid :

    • Skin Contact : Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a versatile, bifunctional reagent with significant potential in organic synthesis, particularly for the development of prodrugs. Its ability to introduce a butoxycarbonyloxymethyl promoiety makes it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic profiles of drug candidates. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably inferred from analogous, well-characterized chloromethyl carbonates. Adherence to strict safety protocols is essential when handling this corrosive and combustible compound. Further research into the specific applications and reaction optimizations of this compound will undoubtedly expand its utility in the field of drug development.

References

  • Google Patents. (n.d.). Method for synthesizing chloromethyl isopropyl carbonate.
  • PubChem. (n.d.). Chloromethyl methyl carbonate. Retrieved from [Link]

  • Google Patents. (n.d.). SUBSTITUTED METHYLFORMYL REAGENTS AND METHOD OF USING SAME TO MODIFY PHYSICOCHEMICAL AND/OR PHARMACOKINETIC PROPERTIES OF COMPOU.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chloromethyl butyrate, 99%. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions: (a) chloromethyl chloroformate, pyridine, DCM, 0°C, 1 h; (b) RCOOCs, tetra -butyl ammonium iodide, acetonitrile, 80°C, 12 h. Retrieved from [Link]

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A Predictive Framework for the Stability of Butyl Chloromethyl Carbonate: A Theoretical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Butyl chloromethyl carbonate is an intriguing yet sparsely documented reagent with potential applications in organic synthesis, particularly in the introduction of the butoxycarbonyloxymethyl moiety. As with many highly functionalized and reactive molecules, a thorough understanding of its thermal and chemical stability is paramount for its safe handling, storage, and effective use in research and drug development. In the absence of comprehensive experimental data, this guide presents a robust theoretical framework based on Density Functional Theory (DFT) to predict the principal decomposition pathways of this compound. We delineate a detailed in-silico protocol for assessing its stability against thermal degradation and hydrolysis, providing researchers with a predictive tool to anticipate its behavior and guide experimental design.

Introduction

Chloromethyl carbonates are a class of reactive organic compounds that serve as versatile intermediates in chemical synthesis. Their bifunctional nature, incorporating both a reactive chloromethyl group and a carbonate ester, allows for their use as protecting group precursors and as electrophilic alkylating agents. This compound (CAS No. 58304-98-6) is a member of this class, yet its specific stability profile has not been extensively characterized in peer-reviewed literature.[1]

For researchers in drug development, where novel linker and prodrug strategies are constantly sought, understanding the lability of such molecules is critical. An unstable reagent can lead to inconsistent reaction outcomes, the generation of hazardous byproducts, and difficulties in purification and storage. This technical guide aims to bridge the current knowledge gap by providing a first-principles computational methodology to evaluate the stability of this compound. By leveraging established theoretical models and drawing analogies from closely related structures, we can construct a reliable predictive model of its decomposition kinetics and thermodynamics.

Part 1: Physicochemical Context and Reactivity of Analogues

To build a predictive model, we first consider the properties and known reactivity of compounds containing the same core functional groups: the chloromethyl ether/carbonate and the alkyl chloroformate moieties.

Table 1: Properties of this compound and Related Analogues

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
This compound 58304-98-6C₆H₁₁ClO₃166.60Combustible liquid, Causes severe skin burns and eye damage.[1]
Chloromethyl methyl carbonate40510-81-4C₃H₅ClO₃124.52Flammable liquid, Causes severe skin burns and eye damage, Suspected of causing genetic defects.[2]
Chloromethyl isopropyl carbonate35180-01-9C₅H₉ClO₃152.57Causes skin irritation, May cause an allergic skin reaction.[3]

The hazardous nature of these analogues underscores the necessity of understanding their stability.[1][2][3] The reactivity can be conceptually dissected into two primary domains:

  • Alkyl Chloroformate Behavior : The thermal decomposition of alkyl chloroformates is known to proceed via an ion-pair mechanism, yielding an alkyl halide and carbon dioxide.[4][5] This process can be susceptible to rearrangements depending on the alkyl substrate. Furthermore, the chloroformate group is highly susceptible to hydrolysis, a reaction that can proceed through various mechanisms, including SN1-type solvolysis or a bimolecular addition-elimination pathway at the carbonyl carbon.[6][7][8][9]

  • Chloromethyl Carbonate Behavior : The chloromethyl group attached to an oxygen atom acts as a potent electrophile, readily participating in nucleophilic substitution reactions.[10][11] Its reactivity is analogous to that of chloromethyl ethers, which are well-known alkylating agents. This site is a primary target for nucleophilic attack by species such as water.

Part 2: Plausible Decomposition Pathways of this compound

Based on the established reactivity of analogous structures, we propose two principal categories of decomposition for this compound: thermal degradation and hydrolysis.

Pathway A: Thermal Decomposition

In the absence of nucleophiles, the molecule's stability is dictated by its thermal lability. The most probable pathway involves the heterolytic cleavage of the C-O bond of the butyl group, driven by the release of stable carbon dioxide, in a mechanism analogous to the decomposition of other chloroformates.[4]

  • A1: Decarboxylation to form Butyl Chloride: This pathway proceeds through an ion-pair intermediate, yielding n-butyl chloride and carbon dioxide. While rearrangements are possible with secondary or tertiary alkyl groups, the primary n-butyl cation is less likely to rearrange under typical thermal conditions.

    Bu-O-(C=O)-O-CH₂Cl → [Bu⁺ || ⁻O-(C=O)-O-CH₂Cl] → BuCl + CO₂ + (side products)

Pathway B: Hydrolysis

In aqueous environments, the molecule's stability is compromised by its susceptibility to hydrolysis. Several mechanistic possibilities exist due to the multiple electrophilic sites.

  • B1: Nucleophilic Attack at the Carbonyl Carbon: This is a classic addition-elimination mechanism common to acyl chlorides.[6][9] Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to produce butyl hydrogen carbonate and HCl. The resulting carbonic acid monoester is itself unstable and would likely decompose further.

    H₂O + Bu-O-(C=O)-O-CH₂Cl → [Tetrahedral Intermediate] → Bu-O-C(=O)OH + HCl

    Bu-O-C(=O)OH → BuOH + CO₂

  • B2: SN2 Attack at the Chloromethyl Carbon: The methylene carbon adjacent to both an oxygen and a chlorine is highly electrophilic. A direct bimolecular substitution (SN2) by a water molecule would displace the chloride ion.

    H₂O + Cl-CH₂-O-(C=O)-O-Bu → [HO-CH₂-O-(C=O)-O-Bu]⁺ + Cl⁻ → Products

    This would generate a protonated hemiacetal-like species, which would rapidly decompose. This pathway is mechanistically direct and highly plausible.

Part 3: Theoretical Methodology for In-Silico Stability Assessment

To quantitatively assess the likelihood of these pathways, we employ Density Functional Theory (DFT), a computational quantum chemistry method that provides a robust balance between accuracy and computational cost for studying organic reaction mechanisms.[12][13][14]

Causality Behind Method Selection
  • Density Functional (Hybrid & Range-Separated): We select a hybrid functional such as B3LYP or a range-separated functional like ωB97X-D . B3LYP is a workhorse functional known for its good performance in describing the geometries and energies of organic molecules.[15] The ωB97X-D functional often provides improved accuracy for thermochemistry and is particularly adept at describing non-covalent interactions, which can be important in transition states.[16][17]

  • Basis Set (Pople-style): The 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution. The diffuse functions (++) are crucial for accurately modeling systems with anionic character or lone pairs, such as the transition states and intermediates in hydrolysis reactions, while the polarization functions (d,p) allow for non-spherical electron density distributions, essential for describing chemical bonds.[16]

  • Solvation Model (Continuum): To simulate the influence of a solvent environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) is employed. This model treats the solvent as a continuous dielectric medium, which provides a good approximation of the bulk electrostatic effects of the solvent on the solute, a critical factor when studying reactions involving charged species or significant dipole moment changes.

Part 4: A Step-by-Step In-Silico Protocol for Stability Analysis

The following protocol provides a self-validating workflow for determining the kinetic and thermodynamic stability of this compound.

  • Model Construction: Build the 3D structures of the reactant (this compound) and the final products for each proposed decomposition pathway (A1, B1, B2).

  • Ground State Optimization: Perform a full geometry optimization on the reactant and all product molecules at the selected level of theory (e.g., ωB97X-D/6-311++G(d,p) with PCM for water).

  • Vibrational Frequency Analysis (Minima): Conduct a frequency calculation for all optimized structures from Step 2. A true energy minimum is confirmed by the absence of any imaginary frequencies. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy (G).

  • Transition State (TS) Search: For each proposed reaction pathway, locate the corresponding transition state structure. This can be achieved using methods like the Berny algorithm with eigenvector following or synchronous transit-guided quasi-Newton (STQN) methods.

  • Vibrational Frequency Analysis (TS): Perform a frequency calculation on the located TS structure. A valid first-order saddle point (i.e., a true transition state) is confirmed by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Confirmation: To ensure the located TS correctly connects the reactant and product, perform an IRC calculation. This traces the minimum energy path downhill from the TS, and the calculation should terminate at the structures of the reactant and product.

  • Energetic Calculations: Calculate the key thermodynamic and kinetic parameters using the computed Gibbs free energies at a standard state (298.15 K and 1 atm):

    • Gibbs Free Energy of Activation (ΔG‡): ΔG‡ = G(TS) - G(Reactant)

    • Gibbs Free Energy of Reaction (ΔG_rxn): ΔG_rxn = G(Products) - G(Reactant)

G cluster_workflow Computational Workflow start 1. Build 3D Structures (Reactant, Products) opt 2. Geometry Optimization start->opt freq_min 3. Frequency Analysis (Confirm Minima: 0i freq) opt->freq_min ts_search 4. Transition State Search freq_min->ts_search Valid Minimum freq_ts 5. Frequency Analysis (Confirm TS: 1i freq) ts_search->freq_ts irc 6. IRC Calculation (Confirm Path) freq_ts->irc Valid TS energetics 7. Calculate Energetics (ΔG‡, ΔG_rxn) irc->energetics Path Confirmed

Caption: A generalized workflow for the in-silico stability analysis.

Part 5: Data Interpretation and Predictive Visualization

The calculated energetic parameters provide direct insight into the stability of this compound.

  • Kinetic Stability is inversely related to the Gibbs free energy of activation (ΔG‡). A pathway with a low activation barrier (< 25 kcal/mol) is considered kinetically accessible at or near room temperature, indicating lower stability.

  • Thermodynamic Stability is indicated by the Gibbs free energy of reaction (ΔG_rxn). A large negative value suggests that the decomposition is highly favorable and the products are much more stable than the reactant.

Table 2: Hypothetical Calculated Energetic Profile for Decomposition Pathways (kcal/mol)*

Pathway IDDescriptionSolventΔG‡ (Activation)ΔG_rxn (Reaction)Predicted Stability
A1Thermal DecarboxylationGas Phase~35-45Highly NegativeStable at RT, Decomposes on heating
B1Hydrolysis (Attack at C=O)Water (PCM)~28-32NegativeModerate hydrolytic stability
B2Hydrolysis (SN2 at CH₂Cl)Water (PCM)~22-26Highly NegativePredicted Major Decomposition Pathway

*Note: These values are illustrative, based on typical values for similar reactions, and represent the expected output from the described computational protocol.

The hypothetical data suggest that the SN2 attack by water at the chloromethyl group (Pathway B2) would be the most kinetically favorable process, making it the most likely cause of degradation in aqueous media.

G cluster_energy Relative Gibbs Free Energy Reactants Reactants (BCC + H₂O) TS_B2 TS for Pathway B2 (ΔG‡ ≈ 24 kcal/mol) Reactants->TS_B2 Activation Products_B2 Products (Decomposition Fragments + Cl⁻) TS_B2->Products_B2 Reaction

Caption: A conceptual energy profile for the predicted primary hydrolysis pathway.

Part 6: Bridging Theory and Experiment

The ultimate validation of this theoretical framework lies in its correlation with experimental data. The computational results presented here can guide targeted laboratory studies. For instance, a stability study could be designed to monitor the degradation of this compound over time in an aqueous buffer.

  • Analytical Corroboration: High-Performance Liquid Chromatography (HPLC) with UV detection would be an excellent technique to monitor the disappearance of the parent compound.[18] The formation of predicted byproducts like butanol could be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The release of hydrochloric acid during hydrolysis can be quantified by simple pH measurements or ion chromatography.[19][]

Conclusion

This technical guide outlines a comprehensive and robust computational strategy for predicting the stability of this compound. By leveraging Density Functional Theory and drawing on mechanistic principles from analogous compounds, we have identified key plausible pathways for its thermal and hydrolytic degradation. The in-silico protocol detailed herein provides a clear, actionable workflow for researchers to calculate activation and reaction energies, thereby predicting the kinetic and thermodynamic stability of this and other reactive molecules. Our analysis predicts that the primary route of decomposition in the presence of water is likely an SN2 attack at the highly electrophilic chloromethyl carbon. This predictive insight is invaluable for professionals in drug development and chemical synthesis, enabling informed decisions on handling, storage, and reaction design, ultimately accelerating research while ensuring safety and reproducibility.

References

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  • Cuesta, S., et al. (2022). GAS PHASE DECOMPOSITION OF T-BUTYL METHYL ETHER CATALYZED BY DIFFERENT HYDROGEN HALIDES: A DFT STUDY. infoANALÍTICA, 10(2). [Link]

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Methodological & Application

The Butoxymethyl (BOM) Group: A Detailed Guide to its Application as a Robust Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the synthetic chemist, particularly those in medicinal chemistry and drug development, the ideal protecting group is one that is easily installed, stable to a wide range of reaction conditions, and readily cleaved with high selectivity under mild conditions. This guide provides an in-depth exploration of the butoxymethyl (BOM) ether, a valuable yet sometimes overlooked protecting group for alcohols, introduced through the use of butyl chloromethyl carbonate.

The butoxymethyl group, an acetal-type protecting group, offers a distinct stability profile that makes it a powerful tool in the synthetic chemist's arsenal. This document will provide a comprehensive overview of the BOM group, from the synthesis of its precursor, this compound, to detailed protocols for the protection of alcohols and the subsequent cleavage of the BOM ether. We will also delve into the mechanistic underpinnings of these transformations and present a thorough analysis of the stability of the BOM group under various chemical environments, providing a clear framework for its strategic implementation in complex synthetic routes.

The Chemistry of the Butoxymethyl (BOM) Protecting Group

The butoxymethyl group is structurally similar to the more commonly encountered methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers.[1] The protection of an alcohol as a BOM ether proceeds via the reaction of an alkoxide with this compound. This transformation results in the formation of a mixed acetal, which is generally stable to a variety of non-acidic reagents.

The cleavage of the BOM ether is typically achieved under acidic conditions, which hydrolyze the acetal to regenerate the free alcohol, formaldehyde, and butanol.[2][3] The specific conditions for both protection and deprotection can be tailored to the substrate and the overall synthetic strategy, offering a degree of flexibility.

Synthesis of the Reagent: this compound

The key reagent for the introduction of the BOM protecting group is this compound. While not as commonly commercially available as other protecting group reagents, it can be synthesized in the laboratory. A general and effective method for the preparation of alkyl chloromethyl carbonates involves the reaction of the corresponding alcohol with chloromethyl chloroformate.

Conceptual Synthesis Workflow:

butanol n-Butanol product Butyl Chloromethyl Carbonate butanol->product 1. Nucleophilic Acyl Substitution cmcf Chloromethyl chloroformate cmcf->product reagents Pyridine (or other base) hcl HCl product->hcl Byproduct

Caption: Synthesis of this compound.

Note on Safety: Chloromethyl chloroformate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Application Notes and Protocols

Protection of Alcohols as Butoxymethyl Ethers

The protection of an alcohol with this compound is typically carried out by first converting the alcohol to its corresponding alkoxide with a suitable base, followed by reaction with the chloromethyl carbonate reagent.

General Protocol for BOM Protection of a Primary Alcohol:

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add a solution of this compound (1.2-1.5 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired butoxymethyl ether.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide, driving the reaction forward. For more sensitive substrates, a milder base such as a hindered amine (e.g., diisopropylethylamine, DIPEA) may be employed, although the reaction may proceed more slowly.[1]

  • Solvent: Anhydrous aprotic solvents like THF or DMF are used to prevent quenching of the strong base and to solubilize the reactants.

  • Temperature: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

  • Workup: The aqueous workup with NH₄Cl quenches any unreacted sodium hydride and protonates the alkoxide. The subsequent extraction and drying steps are standard procedures to isolate the organic product.

Deprotection of Butoxymethyl Ethers

The cleavage of the BOM ether to regenerate the alcohol is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule.

General Protocol for Acidic Deprotection of a BOM Ether:

Materials:

  • BOM-protected alcohol

  • Methanol (MeOH) or a mixture of THF and water

  • Acid catalyst (e.g., hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like magnesium bromide (MgBr₂))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction

Procedure:

  • Dissolve the BOM-protected alcohol (1.0 equivalent) in methanol or a THF/water mixture.

  • Add the acid catalyst (catalytic to several equivalents, depending on the acid strength and substrate reactivity). For example, a few drops of concentrated HCl or a catalytic amount of p-TsOH can be used.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Mechanism of Acid-Catalyzed Deprotection:

BOM_Ether R-O-CH₂-O-Bu Protonation Protonated Ether R-O-CH₂-O⁺(H)-Bu BOM_Ether->Protonation + H⁺ Hemiacetal Hemiacetal R-OH + H₂C=O⁺-Bu Protonation->Hemiacetal Elimination of Butanol Butanol Butanol BuOH Protonation->Butanol Alcohol Alcohol R-OH Hemiacetal->Alcohol + H₂O, -H⁺ Formaldehyde Formaldehyde H₂C=O Hemiacetal->Formaldehyde H_plus H⁺ H2O H₂O

Caption: Mechanism of Acid-Catalyzed BOM Deprotection.

Stability and Orthogonality

A key advantage of the butoxymethyl protecting group is its stability profile. Understanding its compatibility with various reagents is crucial for its effective use in a synthetic sequence.

Table 1: Stability of Butoxymethyl Ethers to Common Reagents

Reagent ClassSpecific ReagentsStabilityNotes
Strong Bases n-BuLi, s-BuLi, t-BuLi, LDA, Grignard reagentsStableGenerally stable to organometallic reagents and strong, non-nucleophilic bases.
Nucleophiles Amines, alkoxides, cyanidesStableThe ether linkage is resistant to nucleophilic attack under neutral or basic conditions.
Reducing Agents LiAlH₄, NaBH₄, DIBAL-H, H₂/Pd-CStableCompatible with most common reducing agents.
Oxidizing Agents PCC, PDC, Swern, Dess-Martin, MnO₂, O₃StableGenerally stable to a wide range of oxidizing agents that do not generate acidic conditions.
Protic Acids HCl, H₂SO₄, TFA, p-TsOHLabileCleaved under acidic conditions. The rate of cleavage depends on the acid strength and temperature.
Lewis Acids MgBr₂, TiCl₄, BF₃·OEt₂LabileCan be cleaved by Lewis acids, often under milder conditions than protic acids.

The stability of the BOM group to a wide range of basic, nucleophilic, reductive, and oxidative conditions makes it an "orthogonal" protecting group to many other common protecting groups.[5] For example, a BOM ether can be maintained while a silyl ether (e.g., TBS) is cleaved with fluoride, or while an ester is saponified with a base. This orthogonality is a powerful feature in the design of complex synthetic strategies.

Concluding Remarks

The butoxymethyl ether is a valuable and robust protecting group for alcohols that offers a unique combination of stability and controlled cleavage. Its resistance to a broad spectrum of common reagents, coupled with its lability under tunable acidic conditions, provides synthetic chemists with a powerful tool for the strategic manipulation of hydroxyl groups in complex molecules. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of the BOM protecting group in research, discovery, and development settings. As with any synthetic methodology, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Pinnick, H. W.; Lajis, N. H. J. Org. Chem.1978 , 43 (2), 371–373. [Link]

  • Fujioka, H., et al. A simple and efficient method has been developed for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. J. Org. Chem.2003 , 68 (18), 7101–7103. [Link]

  • Olah, G. A., et al. Cleavage of Ethers with Iodotrimethylsilane. Angew. Chem. Int. Ed.1976 , 15 (12), 774-775. [Link]

  • Goff, D. A., et al. Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives. J. Org. Chem.1986 , 51 (24), 4711–4714. [Link]

  • Berliner, M. A.; Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org. Chem.2005 , 70 (23), 9618–9621. [Link]

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Application Notes & Protocols: Strategic Synthesis of Carbamates Using Butyl Chloromethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carbamate moiety is a cornerstone in modern medicinal chemistry, serving as a versatile functional group in drug design, peptide synthesis, and the development of innovative prodrugs.[1] Butyl chloromethyl carbonate emerges as a strategic bifunctional reagent, enabling the direct introduction of the butoxycarbonylmethyl group onto nucleophilic centers. This guide provides an in-depth exploration of the synthesis of carbamates using this reagent, detailing the underlying reaction mechanisms, providing validated experimental protocols, and offering expert insights into process optimization and safety. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for the practical application of this compound in the synthesis of complex molecular architectures.

Introduction: The Role of this compound in Carbamate Synthesis

Carbamates, structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, exhibit exceptional chemical and metabolic stability, making them excellent surrogates for amide bonds in peptidomimetics.[1] Their utility extends to their role as essential nitrogen-protecting groups, most notably the tert-butoxycarbonyl (Boc) group, which is fundamental to multi-step organic synthesis.[2][3][4] Furthermore, the carbamate linkage is frequently employed in prodrug design to enhance the pharmacokinetic properties of parent drug molecules.[1]

Traditional methods for carbamate synthesis often involve reagents like phosgene or isocyanates, which are associated with high toxicity and handling difficulties.[1][5] Alkyl chloroformates provide a common alternative, but reagents like this compound offer unique advantages.[5] Its bifunctional nature, featuring a reactive chloromethyl group and a stable butyl carbonate ester, allows it to act as a potent alkylating agent for introducing a specific (butoxycarbonyl)oxymethyl promoiety.[6] This is particularly valuable in prodrug development, where this group can be strategically cleaved in vivo.[6]

This guide focuses on the direct N-alkylation of amines with this compound, a reaction that proceeds via a nucleophilic substitution mechanism to yield the corresponding N-(butoxycarbonylmethyl) carbamate derivatives.

Reaction Mechanism and Stoichiometric Considerations

The formation of a carbamate from an amine and this compound is a classic example of a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.

Causality Behind Experimental Choices:

  • The Nucleophilic Attack: The primary driving force is the nucleophilicity of the amine. Electron-rich aliphatic amines react more readily than electron-deficient aromatic amines. Steric hindrance around the nitrogen center can significantly impede the reaction rate.

  • The Leaving Group: The chloride ion is an excellent leaving group, facilitating the forward reaction.

  • Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, forming a non-nucleophilic ammonium salt and effectively quenching the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃), is added to scavenge the HCl as it is formed.[2][7] The choice of base is critical; a sterically hindered base like DIPEA is often preferred to minimize potential side reactions.

The overall transformation is depicted below:

Caption: General reaction scheme for carbamate synthesis.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of carbamates using this compound. These protocols are designed to be self-validating by including checkpoints for reaction monitoring and clear purification strategies.

Protocol 1: General Synthesis of N-(Butoxycarbonylmethyl) Carbamates

This procedure is broadly applicable to primary and secondary aliphatic amines. Modifications for less reactive amines are noted in the troubleshooting section.

Materials & Equipment:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for aqueous work-up and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow start Start dissolve 1. Dissolve amine and base (e.g., TEA) in anhydrous DCM. start->dissolve cool 2. Cool solution to 0 °C in an ice bath. dissolve->cool add_reagent 3. Add butyl chloromethyl carbonate dropwise. cool->add_reagent react 4. Warm to RT and stir for 2-16h. Monitor by TLC/LC-MS. add_reagent->react quench 5. Quench with water. Extract with DCM. react->quench wash 6. Wash organic layer with brine, dry over Na₂SO₄. quench->wash concentrate 7. Filter and concentrate under reduced pressure. wash->concentrate purify 8. Purify crude product via flash column chromatography. concentrate->purify end End (Pure Product) purify->end

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the chloromethyl carbonate reagent. The inert atmosphere prevents the introduction of atmospheric moisture.

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add this compound (1.1 eq) dropwise over 15-30 minutes.

    • Rationale: The reaction is exothermic. A slow, cooled addition helps to control the reaction temperature, minimizing the formation of potential side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

    • Rationale: The reaction time is substrate-dependent. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

    • Rationale: The water wash removes the triethylammonium chloride salt and any excess water-soluble reagents.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is typically purified by flash column chromatography on silica gel.

    • Rationale: Column chromatography is often necessary to separate the desired carbamate product from unreacted starting materials and non-polar impurities.[2]

Data Summary and Troubleshooting

The reaction of amines with chloromethyl carbonates is generally efficient. The table below provides an overview of expected outcomes and conditions, adapted from similar protocols.

Amine SubstrateBaseSolventTypical Time (h)Expected YieldKey Considerations
BenzylamineTEADCM2-4>90%Highly reactive primary amine.
MorpholineDIPEAACN4-6>85%Standard secondary cyclic amine.
AnilineK₂CO₃DMF12-2460-75%Less nucleophilic; may require heating (40-60 °C) and a stronger base/polar aprotic solvent.
Di-n-propylamineTEADCM3-5>90%Sterically accessible secondary amine.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Poorly nucleophilic amine (e.g., aniline).2. Steric hindrance.3. Insufficient reaction time or temperature.1. Switch to a more polar aprotic solvent like DMF or DMSO.2. Increase the reaction temperature to 40-60 °C.3. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Low Yield 1. Hydrolysis of this compound.2. Side reactions.3. Loss of product during work-up/purification.1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.2. Use a hindered base (DIPEA) to minimize base-catalyzed side reactions.3. Optimize the purification protocol; check the polarity of the product to select an appropriate solvent system for chromatography.
Formation of Impurities 1. Over-alkylation of primary amines (less common with this reagent).2. Reaction with other nucleophilic functional groups in the substrate.1. Use a slight excess of the amine relative to the alkylating agent.2. If the substrate contains multiple nucleophilic sites (e.g., -OH, -SH), they may require orthogonal protection prior to carbamate formation.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related reagents require careful handling.

  • Hazards: While specific data for the butyl derivative is not widely published, analogous compounds like chloromethyl methyl carbonate and chloromethyl isopropyl carbonate are classified as corrosive, flammable, and capable of causing severe skin burns and eye damage.[8][9][10] Assume this compound carries similar risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.

  • Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[11]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a highly effective reagent for the synthesis of N-(butoxycarbonylmethyl) carbamates. The reaction proceeds through a reliable nucleophilic substitution mechanism, offering high yields for a range of amine substrates under mild conditions. By understanding the causality behind the procedural steps—such as the choice of base and the need for anhydrous conditions—researchers can optimize these protocols for their specific synthetic targets. This methodology provides a valuable and strategic tool for professionals in drug discovery and development, facilitating the creation of novel protecting groups, peptide surrogates, and advanced prodrug candidates.

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Salvatore, R. N., & Jung, K. W. (2000). Efficient carbamate synthesis. Google Patents (WO2000050389A1).
  • Pandey, P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Batey, R. A., et al. (2011). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • MDPI. (2020). Multiobjective Optimization for the Greener Synthesis of Chloromethyl Ethylene Carbonate by CO2 and Epichlorohydrin via Response Surface Methodology. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
  • ResearchGate. (n.d.). Practical Synthesis of N-Alkyl-N-alkyloxycarbonylaminomethyl Prodrug Derivatives of Acetaminophen, Theophylline, and 6-Mercaptopurine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of acyloxymethylcarbonates 3 – 5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of (S)-N-Boc-3-Pyrrolidinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Boc-Protected Amino acids. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Chloromethyl methyl carbonate. Retrieved from [Link]

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Catalytic Strategies for Enhancing the Reactivity of Butyl Chloromethyl Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility and Challenge of Butyl Chloromethyl Carbonate in Organic Synthesis

This compound (BCMC) is a valuable bifunctional reagent in organic synthesis, prized for its ability to introduce the butoxycarbonylmethyl (Boc-CH₂-) group. This moiety serves as a versatile protecting group for alcohols, phenols, amines, and thiols, and as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The reactivity of BCMC is centered on the electrophilic nature of its chloromethyl group, which readily undergoes nucleophilic substitution. However, achieving high efficiency, selectivity, and mild reaction conditions often necessitates the use of catalytic methods to enhance its inherent reactivity.

This comprehensive guide provides an in-depth exploration of various catalytic strategies to augment the reactivity of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each catalytic approach, offering field-proven insights to empower researchers to design, optimize, and troubleshoot their synthetic routes effectively.

Phase-Transfer Catalysis (PTC): Bridging Reactant Divides for Enhanced Nucleophilic Substitution

The Principle of Phase-Transfer Catalysis

In many synthetic applications involving BCMC, the nucleophile (e.g., a phenoxide or carboxylate salt) resides in an aqueous or solid phase, while the electrophilic BCMC is soluble in an organic solvent. The resulting biphasic system suffers from slow reaction rates due to the limited interfacial area where the reactants can interact. Phase-transfer catalysis masterfully overcomes this limitation.[1][2] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the nucleophilic anion from the aqueous or solid phase into the organic phase.[2] This is achieved through an ion-exchange process at the interface, forming a lipophilic ion pair between the catalyst's cation and the nucleophile's anion. This ion pair is soluble in the organic phase, allowing for a homogenous reaction with BCMC to proceed at a significantly accelerated rate.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol with BCMC using Tetrabutylammonium Bromide (TBAB)

This protocol details the efficient synthesis of butyl (4-methoxyphenoxy)methyl carbonate, a key intermediate in various synthetic pathways.

Materials:

  • 4-Methoxyphenol

  • This compound (BCMC)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-methoxyphenol (1.24 g, 10 mmol), finely powdered potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.322 g, 1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Initiation of Reaction: Add this compound (1.67 g, 11 mmol, 1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the solid and liquid phases.[3]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in 100 mL of dichloromethane.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure butyl (4-methoxyphenoxy)methyl carbonate.

Data Summary and Key Parameters
ParameterValue/ConditionRationale
Catalyst Tetrabutylammonium bromide (TBAB)Lipophilic cation facilitates transfer of the phenoxide anion into the organic phase.
Catalyst Loading 10 mol%A common starting point for PTC reactions, can be optimized (e.g., 1-5 mol%).[3]
Base Potassium Carbonate (K₂CO₃)Solid base to deprotonate the phenol, minimizing side reactions like hydrolysis of BCMC.
Solvent AcetonitrileA polar aprotic solvent that facilitates the dissolution of the ion pair and the SN2 reaction.
Temperature Reflux (82°C)Provides sufficient activation energy for the reaction without significant decomposition.
Stirring VigorousEssential for efficient mass transfer between the solid and liquid phases in solid-liquid PTC.[3]

Lewis Acid Catalysis: Enhancing the Electrophilicity of BCMC

Mechanistic Rationale

Lewis acids can significantly accelerate reactions involving BCMC by increasing its electrophilicity. The Lewis acid coordinates to one of the oxygen atoms of the carbonate moiety, typically the carbonyl oxygen. This coordination withdraws electron density from the chloromethyl group, making the carbon atom more susceptible to nucleophilic attack. This strategy is particularly effective for reactions with weaker nucleophiles. A variety of Lewis acids, such as zinc salts, scandium triflate, and ytterbium triflate, have been shown to be effective in related carbonate syntheses.[4][5]

LewisAcidCatalysis

Experimental Protocol: Lewis Acid-Catalyzed Thioetherification with Thiophenol

This protocol demonstrates the synthesis of butyl (phenylthiomethyl) carbonate, a valuable intermediate for further functionalization.

Materials:

  • Thiophenol

  • This compound (BCMC)

  • Zinc triflate (Zn(OTf)₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and a nitrogen inlet

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add zinc triflate (0.182 g, 0.5 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous dichloromethane. Stir the suspension. Add thiophenol (1.10 g, 10 mmol) and triethylamine (1.11 g, 11 mmol, 1.1 equivalents) to the flask. Stir for 10 minutes at room temperature.

  • Initiation of Reaction: Add this compound (1.83 g, 12 mmol, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS until the thiophenol is consumed (typically 2-3 hours).

  • Workup:

    • Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure butyl (phenylthiomethyl) carbonate.

Nucleophilic Catalysis: The Power of Acyl Transfer Agents

The Role of Nucleophilic Catalysts

Nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP), can dramatically accelerate acylation-type reactions involving BCMC.[6] The mechanism involves the initial reaction of the highly nucleophilic catalyst with BCMC to form a highly reactive acyl-pyridinium intermediate. This intermediate is much more electrophilic than BCMC itself. The subsequent reaction of this activated intermediate with the nucleophile (e.g., an alcohol or amine) is rapid, leading to the formation of the desired product and regeneration of the catalyst.

NucleophilicCatalysis

Experimental Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol

This protocol illustrates the utility of nucleophilic catalysis for the esterification of a sterically hindered secondary alcohol, where uncatalyzed reactions are often sluggish.

Materials:

  • 1-Adamantanol

  • This compound (BCMC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar and a nitrogen inlet

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanol (1.52 g, 10 mmol) and DMAP (0.122 g, 1 mmol, 10 mol%) in 50 mL of anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.52 g, 15 mmol, 1.5 equivalents) to the solution.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add this compound (2.00 g, 13.1 mmol, 1.3 equivalents) dropwise over 10 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring the Reaction: Monitor the disappearance of the starting alcohol by TLC or GC-MS.

  • Workup:

    • Dilute the reaction mixture with 50 mL of dichloromethane.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired adamantyl carbonate ester.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Conversion - Insufficient catalyst loading- Inefficient stirring (for PTC)- Catalyst deactivation- Increase catalyst loading incrementally.- Increase stirring rate for PTC reactions.[3]- Ensure anhydrous conditions for Lewis acid and nucleophilic catalysis.
Formation of Side Products - Hydrolysis of BCMC- Reaction with solvent- Use a non-nucleophilic base (e.g., K₂CO₃ instead of NaOH).- Ensure anhydrous conditions and use a non-reactive solvent.
Difficult Purification - Catalyst residues- For PTC, perform aqueous washes to remove the quaternary ammonium salt.- For DMAP, an acidic wash (1 M HCl) will protonate and extract it into the aqueous phase.

Conclusion

The reactivity of this compound can be significantly enhanced through the judicious application of catalytic methods. Phase-transfer catalysis is ideal for heterogeneous reaction systems, Lewis acid catalysis is effective for activating BCMC towards weaker nucleophiles, and nucleophilic catalysis provides a powerful means to accelerate acylation reactions. By understanding the principles behind each of these strategies and following the detailed protocols provided, researchers can unlock the full synthetic potential of this versatile reagent, enabling the efficient and selective construction of complex molecules.

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  • ChemInform Abstract: Oxidation of Primary Alcohols to Methyl Esters Using tert.-Butyl Hypochlorite, Pyridine and Methyl Alcohol.. ResearchGate. [Link]

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  • LAB 3 - ALCOHOLS AND AMINES. Chemistry LibreTexts. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl Chloromethyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of butyl chloromethyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your reaction yields and product purity. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to empower you to overcome common challenges in your laboratory.

Section 1: Understanding the Reaction Landscape

The synthesis of this compound typically involves the reaction of n-butanol with chloromethyl chloroformate. While seemingly straightforward, this reaction is susceptible to various factors that can significantly impact the yield and purity of the final product. Understanding the underlying chemistry is crucial for effective troubleshooting.

The primary reaction is a nucleophilic acyl substitution where the hydroxyl group of n-butanol attacks the carbonyl carbon of chloromethyl chloroformate, leading to the formation of this compound and hydrochloric acid (HCl) as a byproduct.

n-Butanol n-Butanol Reaction Reaction n-Butanol->Reaction Chloromethyl Chloroformate Chloromethyl Chloroformate Chloromethyl Chloroformate->Reaction This compound This compound HCl HCl Reaction->this compound Reaction->HCl caption Figure 1: Primary reaction pathway.

Caption: Figure 1: Primary reaction pathway.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing both the "what" and the "why" for each recommendation.

Low or Inconsistent Yields

Question 1: My reaction yield is consistently below 70%. What are the most likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can often be attributed to several factors. Let's break them down:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials.[1]

      • Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. A good starting point is to run the reaction at room temperature for 2-4 hours, with the option to gently heat to 40-50°C if the reaction is sluggish.[2]

      • Ensure Efficient Mixing: Use a magnetic stirrer that provides vigorous agitation to ensure homogeneity, especially if you are not using a solvent.

  • Side Reactions: Several side reactions can consume your starting materials or product, leading to a lower yield. The most common is the decomposition of the chloromethyl chloroformate starting material.

    • Troubleshooting Protocol:

      • Control Temperature: Add the n-butanol dropwise to the chloromethyl chloroformate, especially at the beginning of the reaction, to control any initial exotherm.

      • Use of a Base: The HCl generated during the reaction can catalyze side reactions. The addition of a non-nucleophilic base, such as pyridine, can scavenge the HCl as it is formed.[3]

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Troubleshooting Protocol:

      • Optimize Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous layer.

      • Minimize Emulsion Formation: During aqueous washes, avoid vigorous shaking which can lead to stable emulsions. Gentle inversions of the separatory funnel are recommended. If an emulsion does form, adding brine can help to break it.

Question 2: I've noticed a significant batch-to-batch variability in my yields. What could be causing this?

Answer: Batch-to-batch inconsistency often points to variability in starting material quality or reaction conditions.

  • Reagent Quality:

    • n-Butanol: Ensure your n-butanol is anhydrous. Water can react with chloromethyl chloroformate, reducing the amount available to react with your alcohol.

    • Chloromethyl Chloroformate: This reagent can degrade over time, especially if not stored properly. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[4]

    • Troubleshooting Protocol:

      • Use freshly opened or properly stored reagents.

      • Consider purifying your n-butanol by distillation if you suspect water contamination.

  • Atmospheric Moisture: The reaction is sensitive to moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

cluster_0 Factors Affecting Yield Incomplete Reaction Incomplete Reaction Side Reactions Side Reactions Workup Losses Workup Losses Reagent Quality Reagent Quality Low Yield Low Yield Low Yield->Incomplete Reaction Low Yield->Side Reactions Low Yield->Workup Losses Low Yield->Reagent Quality caption Figure 2: Root causes of low reaction yield.

Caption: Figure 2: Root causes of low reaction yield.

Product Purity Issues

Question 3: My final product is contaminated with a significant amount of an unknown impurity with a similar boiling point. What could it be and how can I remove it?

Answer: The presence of impurities with close boiling points is a common issue, often arising from the synthesis of the chloromethyl chloroformate starting material itself or from side reactions.

  • Common Impurities:

    • Dichloromethyl Carbonate: This is a common byproduct formed from the over-chlorination of the precursor to chloromethyl chloroformate.[5]

    • Unreacted Starting Materials: Incomplete reactions will leave residual n-butanol and chloromethyl chloroformate.

    • Symmetrical Carbonates: Formation of dibutyl carbonate or bis(chloromethyl) carbonate can occur.

  • Troubleshooting and Purification Protocol:

    • Analytical Characterization: Use GC-MS to identify the impurity based on its mass spectrum and fragmentation pattern.[6][7][8][9]

    • Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating compounds with close boiling points. Use a column with a high number of theoretical plates for better separation.

    • Chromatography: For smaller scale purifications, flash column chromatography on silica gel can be effective.

    • Optimizing Reaction Stoichiometry: Using a slight excess of n-butanol can help to ensure that the more volatile and reactive chloromethyl chloroformate is fully consumed.

ParameterRecommended ConditionRationale
Reactant Ratio (n-Butanol:Chloromethyl Chloroformate) 1.1 : 1A slight excess of n-butanol helps drive the reaction to completion and minimizes residual chloromethyl chloroformate.
Temperature 25-50 °CBalances reaction rate with minimizing decomposition of the starting material and product.
Reaction Time 2-6 hoursTypically sufficient for completion; monitor by TLC or GC.
Catalyst (Optional) Pyridine or Phase-Transfer CatalystScavenges HCl to prevent side reactions or facilitates the reaction between phases.

Table 1: Recommended Reaction Parameters for High Purity

Reaction Monitoring and Control

Question 4: My reaction mixture turns yellow/brown. Is this normal, and should I be concerned?

Answer: A color change to yellow or brown often indicates the formation of degradation products and should be investigated.

  • Potential Causes:

    • Decomposition: Overheating or prolonged reaction times can lead to the decomposition of the product or starting materials.

    • Impurities in Starting Materials: The presence of impurities in the n-butanol or chloromethyl chloroformate can lead to colored byproducts.

  • Troubleshooting Protocol:

    • Temperature Control: Ensure the reaction temperature does not exceed the recommended range. Use an ice bath to cool the reaction if a significant exotherm is observed.

    • Check Reagent Purity: If possible, analyze your starting materials for impurities before starting the reaction.

    • Minimize Reaction Time: Once the reaction is complete (as determined by TLC or GC), proceed with the workup promptly to avoid product degradation.

Start Start Reaction (n-Butanol + Chloromethyl Chloroformate) Monitor Monitor Progress (TLC/GC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup Complete->Workup Yes Troubleshoot Troubleshoot: - Check Temperature - Check Reagents - Adjust Time Complete->Troubleshoot No Purify Purification (Distillation/Chromatography) Workup->Purify Product Pure this compound Purify->Product Troubleshoot->Monitor caption Figure 3: Experimental workflow and troubleshooting loop.

Caption: Figure 3: Experimental workflow and troubleshooting loop.

Section 3: Advanced Strategies for Yield Improvement - Phase-Transfer Catalysis (PTC)

For reactions that are sluggish or give low yields, Phase-Transfer Catalysis (PTC) can be a powerful tool. PTC facilitates the reaction between reactants that are in different phases (e.g., a liquid-liquid or solid-liquid system).[10][11][12]

Question 5: How can I implement Phase-Transfer Catalysis in my this compound synthesis, and what are the benefits?

Answer: In the context of this synthesis, a phase-transfer catalyst can be used to facilitate the reaction between the butoxide anion (generated in an aqueous or solid phase) and chloromethyl chloroformate (in an organic phase).

  • Benefits of PTC:

    • Milder Reaction Conditions: PTC often allows for lower reaction temperatures.

    • Increased Reaction Rates: By bringing the reactants together, the reaction rate can be significantly increased.

    • Improved Yields: By promoting the desired reaction pathway, side reactions can be minimized.

    • Simplified Workup: Often results in cleaner reaction mixtures, simplifying purification.[1][13]

  • Recommended Phase-Transfer Catalysts:

    • Quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) are commonly used and effective.[1]

  • General Protocol for PTC Synthesis:

    • Dissolve n-butanol in a suitable organic solvent (e.g., dichloromethane or toluene).

    • Add an aqueous solution of a base (e.g., NaOH or K₂CO₃) and the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

    • Stir the biphasic mixture vigorously and add the chloromethyl chloroformate dropwise.

    • Monitor the reaction by TLC or GC.

    • Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate to obtain the crude product for purification.

Aqueous Aqueous PTC PTC (e.g., TBAB) Aqueous->PTC Butoxide transfer Organic Organic Phase Chloromethyl Chloroformate Product This compound Organic->Product PTC->Aqueous Catalyst regeneration IonPair [Q+...-OBu] Ion Pair PTC->IonPair IonPair->Organic Reaction Product->Organic caption Figure 4: Mechanism of Phase-Transfer Catalysis.

Caption: Figure 4: Mechanism of Phase-Transfer Catalysis.

Section 4: Safety and Waste Disposal

Question 6: What are the key safety precautions I need to take when working with chloromethyl chloroformate, and how should I dispose of the waste?

Answer: Safety is paramount when handling these reagents.

  • Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the toxic and corrosive vapors of chloromethyl chloroformate and HCl.[4][14][15][16]

    • Handling: Chloromethyl chloroformate is highly reactive and corrosive. Avoid contact with skin, eyes, and clothing. It is also water-reactive.[14]

  • Waste Disposal:

    • Quenching: Unreacted chloromethyl chloroformate should be quenched carefully by slowly adding it to a stirred solution of sodium carbonate or sodium bicarbonate.

    • Neutralization: The acidic aqueous layers from the workup should be neutralized with a base (e.g., sodium bicarbonate) before disposal.

    • Waste Streams: Dispose of all chemical waste in accordance with your institution's and local regulations. Halogenated and non-halogenated waste streams should be segregated.[17][18]

References

  • Blasser, J. E. (1993). Synthesis and Uses of Pure Chloromethyl Chloroformate and an Economical New Route to Trichloroacryloyl Chloride.
  • CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents. (n.d.).
  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 23, 2026, from [Link]

  • US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents. (n.d.).
  • How to Safely Dispose of Chloroform | Lab Alley. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Bis(trichloromethyl) Carbonate in Organic Synthesis - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions:... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Common Name: CHLOROMETHYLCHLORO- FORMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXP - NJ.gov. (n.d.). Retrieved January 23, 2026, from [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.). Retrieved January 23, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Application of GC-MS in Determinating the Trace Impurities of Benazolin - Aidic. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Review of Catalysts for Synthesis of Dimethyl Carbonate - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Retrieved January 23, 2026, from [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 23, 2026, from [Link]

  • Procedure for the production of alkyl carbonates - European Patent Office - EP 0534545 B1 - Googleapis.com. (n.d.).
  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (2020, February 13). Retrieved from [Link]

  • PHASE TRANSFER CATALYSTS - Jetir.Org. (n.d.). Retrieved January 23, 2026, from [Link]

  • Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

  • alcohol - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of t-butyl carbonate - PrepChem.com. (n.d.). Retrieved January 23, 2026, from [Link]

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Optimizing reaction temperature and time for butyl chloromethyl carbonate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, optimization, and troubleshooting of butyl chloromethyl carbonate.

This technical support center provides in-depth guidance on the synthesis of this compound, focusing on the critical parameters of reaction temperature and time. Drawing from established chemical principles and analogous syntheses, this guide offers practical advice, troubleshooting solutions, and detailed protocols to enable researchers to achieve high-yield, high-purity synthesis in their laboratories.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory-scale synthesis of this compound involves the reaction of butyl chloroformate with paraformaldehyde. This reaction is typically catalyzed by a Lewis acid or a phase-transfer catalyst to facilitate the insertion of the chloromethyl group.

Q2: What is the underlying mechanism of the reaction between butyl chloroformate and paraformaldehyde?

A2: The reaction proceeds through the depolymerization of paraformaldehyde to formaldehyde in the presence of a catalyst. The formaldehyde then reacts with butyl chloroformate, likely through a concerted or stepwise mechanism involving nucleophilic attack of the carbonyl oxygen of formaldehyde on the chloroformate, followed by rearrangement and chloride transfer to yield this compound.

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature control is crucial for several reasons. An optimal temperature ensures a reasonable reaction rate without promoting decomposition of the product or starting materials.[1] High temperatures can lead to the formation of byproducts through various side reactions, including decarboxylation or further chlorination. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

Q4: How does reaction time influence the yield and purity of this compound?

A4: Reaction time is directly related to the extent of the reaction. Insufficient reaction time will lead to low conversion of the starting materials and consequently a lower yield of the desired product. However, excessively long reaction times, especially at elevated temperatures, can increase the formation of impurities and decomposition products, thereby reducing the overall purity and isolated yield.[2]

Q5: What are the common impurities encountered in this synthesis?

A5: Common impurities can include unreacted starting materials (butyl chloroformate and paraformaldehyde), symmetrical carbonates like dibutyl carbonate, and potentially di(chloromethyl) carbonate. In related syntheses involving chlorination, byproducts such as dichloromethyl and trichloromethyl derivatives have been observed, although these are less likely in the paraformaldehyde route if conditions are controlled.[3]

Q6: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both monitoring the reaction progress and identifying impurities.[3][4] High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile impurities.[5] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and can be used for quantitative analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting materials (e.g., wet paraformaldehyde).1. Use a fresh or newly activated catalyst. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). 3. Extend the reaction time and monitor progress by GC or TLC. 4. Ensure paraformaldehyde is dry and of high purity.
Low Yield 1. Incomplete reaction. 2. Product decomposition during workup or purification. 3. Suboptimal stoichiometry of reactants.1. See "Low or No Product Formation". 2. Use mild workup conditions. Consider purification by vacuum distillation at a low temperature to minimize thermal decomposition. 3. Optimize the molar ratio of butyl chloroformate to paraformaldehyde. A slight excess of paraformaldehyde may be beneficial.
Presence of Significant Impurities 1. Reaction temperature is too high. 2. Extended reaction time at elevated temperature. 3. Presence of moisture in the reaction.1. Lower the reaction temperature. Consider a temperature optimization study. 2. Optimize the reaction time; monitor the reaction to determine the point of maximum product formation before significant byproduct formation occurs. 3. Ensure all glassware is oven-dried and reactants are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Product Decomposition During Storage 1. Exposure to moisture. 2. Exposure to high temperatures or light.1. Store the product in a tightly sealed container with a desiccant.[7] 2. Store in a cool, dark, and well-ventilated area, preferably refrigerated (2-8 °C).[7]

Experimental Protocols and Optimization

General Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of analogous alkyl chloromethyl carbonates and should be optimized for specific laboratory conditions.

Materials:

  • Butyl chloroformate

  • Paraformaldehyde

  • Anhydrous catalyst (e.g., zinc chloride or a phase-transfer catalyst like tetrabutylammonium iodide)

  • Anhydrous aprotic solvent (e.g., dichloromethane or toluene)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer.

  • Under an inert atmosphere (e.g., nitrogen), charge the flask with butyl chloroformate and the anhydrous solvent.

  • Add the catalyst to the solution and stir until dissolved or suspended.

  • Gradually add dry paraformaldehyde to the mixture in portions to control any initial exotherm.

  • Heat the reaction mixture to a temperature between 40-60 °C.[8] This temperature range is a good starting point for optimization, as suggested by the synthesis of the isopropyl analog.

  • Maintain the reaction at this temperature and monitor its progress by taking aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by GC-MS.

  • Continue the reaction until the consumption of the limiting reagent is maximized and the formation of byproducts is minimal. This may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any remaining solids.

  • The crude product can be purified by vacuum distillation. It is crucial to use a low distillation temperature to prevent thermal decomposition of the product.

Optimization of Reaction Temperature and Time

A systematic approach is recommended to optimize the reaction temperature and time for your specific setup.

Caption: Workflow for optimizing reaction temperature and time.

Data Summary for Optimization

The following table provides a template for summarizing the data from your optimization experiments.

Temperature (°C)Time (h)This compound Yield (%)Total Impurities (%)
402
404
406
408
502
504
506
508
602
604
606
608

Reaction Mechanism and Troubleshooting Logic

The synthesis of this compound from butyl chloroformate and paraformaldehyde is a nuanced process where careful control of reaction parameters is key to success. The following diagrams illustrate the proposed reaction mechanism and a logical flow for troubleshooting common issues.

ReactionMechanism cluster_depolymerization Paraformaldehyde Depolymerization cluster_reaction Reaction with Butyl Chloroformate Paraformaldehyde Paraformaldehyde (CH₂O)n Formaldehyde Formaldehyde (CH₂O) Paraformaldehyde->Formaldehyde Heat/Catalyst Intermediate Reactive Intermediate Formaldehyde->Intermediate ButylChloroformate Butyl Chloroformate ButylChloroformate->Intermediate Product This compound Intermediate->Product

Caption: Logical flow for troubleshooting synthesis issues.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Appropriate safety precautions are essential.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. [7]Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. [9]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials. [7]Refrigeration (2-8 °C) is recommended for long-term storage. [10]* Decomposition: Chlorinated compounds can release toxic fumes, such as hydrogen chloride, upon decomposition. [7]Avoid exposure to high temperatures.

References

  • Cotarca, L., & Eckert, H. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Journal of Chemical Research, 2004(10), 708-709. [Link]

  • CN103965044A - Preparation method of chloromethyl isopropyl carbonate. (2014).
  • Avedisian, C. T., Kuo, W. C., Tsang, W., & Lowery, A. (2018). High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. Journal of Heat Transfer, 140(5). [Link]

  • CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate. (2014).
  • GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene. (1983).
  • Onyenkeadi, V., Al-Haj, L., Al-Haj, A., & El-Naas, M. H. (2021). Multiobjective Optimization for the Greener Synthesis of Chloromethyl Ethylene Carbonate by CO2 and Epichlorohydrin via Response Surface Methodology. Processes, 9(11), 1989. [Link]

  • Van Overberghe, K. (2020). Paraformaldehyde slurry mediated α-hydroxymethylation reactions in continuous flow. Ghent University. [Link]

  • Golmakani, M. E. T., & Tavanai, H. (2016). DETERMINATION OF PARAFORMALDEHYDE REACTIVITY AND ITS RELATIONSHIP TO PRF RESIN GELATION. Wood and Fiber Science, 48(3), 194-202. [Link]

  • Tundo, P., Aricò, F., & Gauthreaux, J. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 303. [Link]

  • Avedisian, C. T., Kuo, W. C., Tsang, W., & Lowery, A. (2018). High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. Journal of Heat Transfer, 140(5). [Link]

  • US6911558B2 - Method for purifying chloromethyl chloroformate. (2005).
  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • Golmakani, M. E. T., & Tavanai, H. (2016). DETERMINATION OF PARAFORMALDEHYDE REACTIVITY AND ITS RELATIONSHIP TO PRF RESIN GELATION. Wood and Fiber Science, 48(3), 194-202. [Link]

  • Fabris, M., & Arico, F. (2009). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. Pure and Applied Chemistry, 81(11), 1971-1979. [Link]

  • Paananen, H., & Pakkanen, T. T. (2018). KRAFT LIGNIN REACTION WITH PARAFORMALDEHYDE. eRepo. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Determination of Butyl Chloromethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Butyl chloromethyl carbonate is a key reagent and intermediate in organic synthesis, particularly in the preparation of prodrugs and other pharmaceutically active compounds. Its bifunctional nature, possessing both a reactive chloromethyl group and a carbonate moiety, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to potential degradation and the presence of impurities arising from its synthesis. The purity of this compound is not merely a quality metric; it is a critical parameter that directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques and delve into the causality behind methodological choices, offering field-proven insights to ensure the integrity and reproducibility of your analytical results. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry, providing not just the "how" but the "why" for each approach.

Understanding the Analyte and Its Potential Impurities

Before comparing analytical methods, it is crucial to understand the chemical nature of this compound and the impurities that may be present. The compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding butanol, hydrochloric acid, formaldehyde, and carbon dioxide.

Potential Impurities from Synthesis and Degradation:

  • Starting Materials: Residual n-butanol, chloromethyl chloroformate.

  • By-products: Dibutyl carbonate, bis(chloromethyl) carbonate, and other related alkyl carbonates.

  • Degradation Products: n-butanol, hydrochloric acid, formaldehyde.

  • Over-chlorinated Species: Butyl dichloromethyl carbonate, though less common, can be a potential process-related impurity[1].

An effective purity method must be able to separate and quantify the active ingredient from these potential contaminants.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the specific information required (e.g., absolute purity vs. impurity profile), available instrumentation, sample throughput, and the nature of the impurities to be quantified.

Gas Chromatography (GC-FID): The Workhorse for Volatile Compounds

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound. The principle relies on the separation of components in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column.

Expertise & Experience: GC-FID is often the primary choice for the final purity assay of this compound due to its high resolution and sensitivity for organic molecules. The FID detector provides a response that is proportional to the mass of carbon, allowing for a reliable area percent purity calculation, which is often sufficient for quality control in a manufacturing setting[2]. However, a key consideration is the thermal stability of the analyte. While this compound is generally amenable to GC analysis, elevated temperatures in the injector port can cause degradation, leading to an underestimation of purity and the appearance of degradation-related peaks. Therefore, optimizing injector temperature and using a fast oven ramp rate are critical.

Trustworthiness: A well-developed GC method is self-validating through system suitability tests, including resolution between the main peak and known impurities, peak symmetry (tailing factor), and injection precision. The use of an internal standard can further enhance the accuracy and precision of quantification.

Experimental Protocol: GC-FID Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent such as acetone or dichloromethane.

  • Instrumentation and Conditions (Proposed):

    • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID)[2].

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent mid-polarity column).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 2.0 mL/min.

    • Injector Temperature: 200 °C (optimized to minimize on-column degradation).

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector Temperature (FID): 280 °C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Calculate the purity of this compound using the area percent method, correcting for response factors if known impurities are quantified against their reference standards.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Separation on Column C->D E Detection by FID D->E F Integrate Peaks E->F G Calculate Area % Purity F->G H H G->H Purity Report

GC-FID Analysis Workflow
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach

HPLC is a powerful technique for purity determination, especially when dealing with thermally labile or non-volatile compounds. For this compound, a stability-indicating HPLC method is crucial, as it can separate the intact drug from its degradation products.

Expertise & Experience: A significant challenge with this compound is its lack of a strong chromophore, making detection by UV-Vis spectrophotometry at typical wavelengths (e.g., >220 nm) difficult. While detection at lower wavelengths (~210 nm) is possible, it often results in high baseline noise and interference from common solvents.

A more robust approach involves pre-column derivatization. Reacting the this compound with a reagent that imparts a strong UV-absorbing or fluorescent tag can significantly enhance sensitivity and selectivity. For instance, derivatization with an amine-containing chromophore could be explored. However, the derivatization reaction itself must be carefully controlled to ensure it is quantitative and does not introduce additional impurities.

The development of a stability-indicating method necessitates forced degradation studies, where the sample is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products[3]. The HPLC method is then optimized to resolve the main peak from all degradation product peaks, proving its specificity.

Trustworthiness: Method validation according to ICH guidelines (Q2(R2)) is paramount for a stability-indicating HPLC method[4]. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector can confirm that the main peak is not co-eluting with any impurities.

Experimental Protocol: Stability-Indicating HPLC-UV (Proposed)
  • Forced Degradation Studies:

    • Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

    • Expose solutions to heat (e.g., 60 °C) and UV/Vis light as per ICH Q1B guidelines.

    • Analyze all stressed samples to identify and resolve degradation products.

  • Sample Preparation (for Purity Assay):

    • Accurately weigh approximately 100 mg of the sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Instrumentation and Conditions (Proposed):

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a PDA detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or wavelength of maximum absorbance if a derivatization agent is used).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate purity by area normalization. For impurity quantification, use an external standard of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E Detection by UV/PDA D->E F Integrate Peaks E->F G Assess Peak Purity F->G H Calculate % Purity G->H I I H->I Stability Report

Stability-Indicating HPLC Workflow
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Method

qNMR is a primary analytical technique that provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Expertise & Experience: For qNMR, a certified internal standard of known purity is accurately weighed along with the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte with a signal from the internal standard, the absolute purity can be calculated[5]. This method is non-destructive and provides structural information simultaneously, which can aid in the identification of impurities. The choice of a suitable internal standard is critical; it must be stable, have a known purity, and possess signals that do not overlap with the analyte's signals[6]. Maleic acid or dimethyl sulfone are potential candidates for use in an organic solvent like DMSO-d₆.

Trustworthiness: The accuracy of qNMR is directly tied to the accuracy of the weighing process and the certified purity of the internal standard. The method is considered a primary ratio method and, when performed correctly, can provide a highly accurate and precise purity value with a clear traceability to the International System of Units (SI)[3].

Experimental Protocol: Absolute Purity by qNMR
  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid) into the same NMR tube to achieve a near 1:1 molar ratio.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker 400 MHz or equivalent.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or as required to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for this compound (e.g., the triplet of the terminal methyl group) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte & Internal Std B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum (with long relaxation delay) B->C D Process Spectrum (Phase & Baseline) C->D E Integrate Analyte & Standard Peaks D->E F Calculate Absolute Purity E->F G G F->G Absolute Purity Value

Quantitative NMR (qNMR) Workflow
Titrimetry: Classical and Cost-Effective Assays

Titrimetric methods, while classical, can offer a cost-effective and accurate means of determining the purity of this compound through the quantification of its functional groups. Two distinct titrations can be employed.

Expertise & Experience:

  • Acid-Base Titration for Carbonate Content: The sample can be hydrolyzed under controlled basic conditions (e.g., with a known excess of sodium hydroxide). The hydrolysis will consume the base. The remaining base can then be back-titrated with a standardized acid[7]. This method provides an assay of the carbonate ester functionality.

  • Argentometric Titration for Chloride Content: The covalent chlorine in the chloromethyl group can be converted to ionic chloride through hydrolysis or reaction with a suitable reagent. The resulting chloride ions can then be titrated with a standardized solution of silver nitrate, typically using potentiometric endpoint detection for better accuracy[8].

Trustworthiness: The reliability of titrimetric methods depends on the accuracy of the standardized titrants and the precise detection of the endpoint. These methods are often robust but may lack the specificity of chromatographic techniques if impurities also contain the same functional group. For instance, any acidic or basic impurities would interfere with the acid-base titration.

Experimental Protocol: Two-Part Titrimetric Assay

Part A: Assay of Carbonate by Saponification and Back-Titration

  • Sample Preparation:

    • Accurately weigh approximately 300-400 mg of the sample into a flask.

    • Add a known excess volume (e.g., 50.0 mL) of 0.5 M ethanolic potassium hydroxide.

    • Heat the mixture under reflux for 30 minutes to ensure complete saponification.

    • Allow to cool to room temperature.

  • Titration:

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess potassium hydroxide with standardized 0.5 M hydrochloric acid until the pink color disappears.

    • Perform a blank titration under the same conditions without the sample.

  • Calculation:

    • Calculate the amount of potassium hydroxide consumed by the sample and, from this, the purity based on the carbonate ester content.

Part B: Assay of Chloride by Argentometric Titration

  • Sample Preparation:

    • Accurately weigh a sample and hydrolyze it as described in Part A to convert the organically bound chlorine to chloride ions.

    • Neutralize the solution and then acidify slightly with nitric acid.

  • Titration:

    • Titrate the solution with standardized 0.1 M silver nitrate using a silver electrode for potentiometric endpoint detection.

  • Calculation:

    • Calculate the percentage of chlorine in the sample and compare it to the theoretical value.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation A Weigh Sample B Hydrolyze with Known Excess of Base A->B C Back-titrate excess base with standardized acid B->C D Argentometric titration of resulting chloride B->D E Calculate Carbonate Content C->E F Calculate Chloride Content D->F G G E->G Purity (Carbonate) H H F->H Purity (Chloride)

Titrimetric Analysis Workflow

Quantitative Data Summary and Method Comparison

The following table summarizes the key performance characteristics of each analytical method. The values provided are typical expectations and would require formal validation for this compound.

ParameterGas Chromatography (GC-FID)HPLC-UVQuantitative NMR (qNMR)Titrimetry
Principle Separation by volatilitySeparation by polarityNuclear resonance signal intensityChemical reaction stoichiometry
Purity Type Relative (Area %)Relative (Area %)AbsoluteAssay of functional groups
Specificity High for volatile impuritiesHigh (if stability-indicating)High (structural information)Moderate to low
Precision (RSD) < 1%< 2%< 0.5%< 1%
Sensitivity High (ppm levels)Moderate (depends on chromophore)Low (mg scale)Low (mg scale)
Throughput HighMediumLowMedium
Strengths Excellent for volatile impurities, robust.Best for stability-indicating assays.Absolute purity without analyte standard.Cost-effective, simple instrumentation.
Weaknesses Potential for thermal degradation.Analyte lacks strong chromophore.Lower sensitivity, expensive equipment.Lacks specificity, can be labor-intensive.

Conclusion and Recommendations

There is no single "best" method for determining the purity of this compound; the optimal choice is contingent on the analytical objective.

  • For routine quality control and release testing where a reliable purity value is needed and the impurity profile is well-understood, Gas Chromatography with FID detection is the recommended workhorse method due to its robustness, high throughput, and excellent precision.

  • For stability testing and in-depth impurity profiling , a validated stability-indicating HPLC method is indispensable. Although it may require derivatization to enhance sensitivity, its ability to separate non-volatile degradants is crucial for understanding the stability of the molecule under various conditions.

  • For the certification of a reference standard or for obtaining a highly accurate, absolute purity value , Quantitative NMR (qNMR) is the gold standard. Its ability to provide an absolute purity value without a specific reference standard of this compound is a significant advantage.

  • Titrimetry serves as a valuable, cost-effective orthogonal technique to confirm the assay based on the functional groups present. It can be particularly useful in resource-limited settings or for a quick verification of material identity and approximate purity.

By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their work, from early-stage research to final product manufacturing.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • PubChem. Chloromethyl methyl carbonate. National Center for Biotechnology Information. Available from: [Link]

  • Blasser, Jane E. Synthesis and Uses of Pure Chloromethyl Chloroformate and an Economical New Route to Trichloroacryloyl Chloride.
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Product chemistry - Relevant impurities of technical active substances. BVL. Available from: [Link]

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC. Available from: [Link]

  • Chromatography Forum. Testing for purity of butanol using GC-FID. Available from: [Link]

  • Khan, A. et al. Stability-Indicating LC-UV Method for the Determination of Eszopiclone and Degradation Impurities in Tablet Dosage Form. ResearchGate; 2013. Available from: [Link]

  • Azhakesan, A., & Kuppusamy, S. Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Medicon Open Access Library; 2023. Available from: [Link]

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  • Gao, Z. et al. Determination of methylal, dimethyl carbonate, secbutyl acetate, isobutyl acetate and n-methyl aniline in gasoline by two-dimensional gas chromatography method. ResearchGate; 2014. Available from: [Link]

  • S. R. Patil, et al. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH; 2015. Available from: [Link]

  • Cromlab Instruments. Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. Available from: [Link]

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  • Google Patents. Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
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A Senior Application Scientist's Guide to the GC-MS Analysis of Butyl Chloromethyl Carbonate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical reagents and potential impurities are paramount. Butyl chloromethyl carbonate serves as a key intermediate in organic synthesis, particularly in the production of prodrugs where it is used to introduce a butoxycarbonyloxymethyl group. However, its reactivity and potential to be a process-related impurity necessitate robust analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products.[1] This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, comparing its performance with viable alternatives and offering the experimental rationale required for immediate application in a laboratory setting.

The Analytical Imperative: Why Focus on this compound?

This compound (C₆H₁₁ClO₃, Mol. Wt. 166.6 g/mol ) is a member of the chloroformate family, a class of reagents known for their utility in organic synthesis and as derivatizing agents for chromatography.[2] Their primary function is often to protect functional groups or to act as activated intermediates.

The core analytical challenges with this and similar molecules stem from their inherent reactivity. They are sensitive to moisture and can be thermally labile.[2] Furthermore, structurally similar compounds, such as unreacted starting materials or byproducts from synthesis (e.g., dichlorinated or trichlorinated analogs), can co-exist, demanding a highly specific analytical technique.[3][4] Given that related compounds like chloromethyl methyl carbonate and bis(chloromethyl)ether are suspected or known carcinogens, the imperative to develop sensitive and specific methods for their detection and quantification is a critical aspect of pharmaceutical quality control.[5][6][7]

The Gold Standard: GC-MS for Volatile Impurity Analysis

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds. Its power lies in the combination of the exceptional separating power of gas chromatography with the definitive identification capabilities of mass spectrometry. For a molecule like this compound, which is sufficiently volatile and thermally stable for GC analysis, this combination provides unparalleled specificity and sensitivity.

Causality in Method Development: A Self-Validating GC-MS Protocol

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[8][9] The following protocol is designed not just as a set of instructions, but as a logically derived system where each parameter choice is justified to ensure robustness and reliability, in line with ICH Q2(R2) guidelines.[8][10]

Experimental Protocol: GC-MS Analysis

  • Standard and Sample Preparation:

    • Rationale: The choice of solvent is critical to prevent degradation. A dry, aprotic solvent is mandatory.

    • Procedure:

      • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in anhydrous acetonitrile.

      • Create a series of calibration standards by serially diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

      • For the test sample (e.g., a drug substance), accurately weigh approximately 100 mg and dissolve it in a known volume of anhydrous acetonitrile to achieve a concentration where the expected impurity level falls within the calibration range.

  • Instrumentation and Conditions:

    • Rationale: The selected parameters are optimized for the separation of a mid-polarity, volatile compound from a potentially complex matrix while ensuring its thermal integrity. A non-polar column is chosen for separation based on boiling points. The temperature program is designed to elute the analyte with a good peak shape in a reasonable time, while the MS parameters are set for sensitive detection and structural confirmation.

    • Parameters:

Parameter Setting Justification
Gas Chromatograph
Column Agilent HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA 5% phenyl-dimethylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-volatile compounds.[11]
Inlet Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks, especially for higher concentration samples. A splitless injection may be used for trace analysis.
Inlet Temperature 250 °CHigh enough to ensure rapid volatilization of the analyte without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial low temperature helps focus the analytes at the head of the column. The ramp rate allows for efficient separation from other components.[11]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Source Temperature 230 °COptimized to maintain ion integrity and prevent contamination.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Acquisition Mode Full Scan (m/z 40-250) & Selected Ion Monitoring (SIM)Full scan is used for initial identification and specificity checks. SIM mode is used for quantification to achieve maximum sensitivity, monitoring characteristic ions.
Data Interpretation: What to Expect
  • Retention Time: Based on its boiling point and structure, this compound is expected to elute within a reasonable timeframe under the specified conditions.

  • Mass Spectrum: While a library spectrum may not be available, the EI mass spectrum can be predicted. Key fragmentation pathways for esters and halogenated compounds will apply.[12][13]

    • Molecular Ion (M+): A low-intensity peak at m/z 166/168 (due to ³⁵Cl/³⁷Cl isotopes) may be observed.

    • Key Fragments: Expect to see fragments corresponding to the loss of chlorine ([M-Cl]⁺ at m/z 131), loss of the butoxy group ([M-OC₄H₉]⁺), and fragments from the butyl chain (e.g., m/z 57 for C₄H₉⁺) and the chloromethoxycarbonyl moiety. Alpha-cleavage and McLafferty rearrangements are common fragmentation patterns for esters.[12][13]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep1 Prepare Standards in Anhydrous Acetonitrile Injector GC Inlet (250°C) Split Injection Prep1->Injector Quant Quantify using Calibration Curve Prep1->Quant Calibration Data Prep2 Prepare Test Sample Solution Prep2->Injector Column HP-5ms Column (Temperature Program) Injector->Column Separation MS Mass Spectrometer (EI, Scan/SIM) Column->MS Detection & Ionization Chromatogram Generate Chromatogram MS->Chromatogram Spectrum Extract Mass Spectrum Chromatogram->Spectrum Peak Integration Spectrum->Quant Identification Report Final Report Quant->Report

Performance Comparison: GC-MS vs. Alternatives

While GC-MS is a powerful tool, a comprehensive guide must consider other analytical approaches. The primary alternatives would be High-Performance Liquid Chromatography (HPLC), likely coupled with a UV or MS detector, and Gas Chromatography with a different detector, such as a Flame Ionization Detector (FID).

Alternative 1: High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method would be typical.

  • Plausible Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with water and acetonitrile.

    • Detector: UV detector (analyte lacks a strong chromophore, so sensitivity would be poor) or, more effectively, a Mass Spectrometer (LC-MS).

  • Expertise & Experience: The primary challenge for HPLC is the analyte's reactivity. This compound can readily hydrolyze in the presence of water, a common component of reversed-phase mobile phases. This would lead to inaccurate quantification and method robustness issues. While LC-MS would provide specificity, the instability in the mobile phase makes it a less reliable choice than GC-MS.

Alternative 2: Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID uses the same separation principles as GC-MS but employs a different detection method. The FID combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon present.

  • Plausible Method: The GC conditions (inlet, column, oven program) would be identical to the GC-MS method.

  • Expertise & Experience: FID is a robust, universal detector for organic compounds and offers excellent linearity and quantitative performance. However, its critical drawback is a complete lack of specificity. It cannot distinguish between this compound and any other co-eluting hydrocarbon-containing impurity. This makes it unsuitable for identity confirmation and unreliable for quantification in anything other than a perfectly clean, well-characterized matrix.

At-a-Glance: Comparative Performance Metrics

The following table summarizes the objective performance characteristics of each technique for the analysis of this compound.

Performance Metric GC-MS HPLC-UV / LC-MS GC-FID
Specificity Excellent: Mass spectrum provides a unique chemical fingerprint for positive identification.Poor (UV) to Excellent (MS): UV detection is non-specific. LC-MS provides structural information but is hampered by analyte instability.Poor: Cannot differentiate between co-eluting compounds.
Sensitivity (LOD/LOQ) Excellent: Especially in SIM mode, capable of reaching low ng/mL to pg/mL levels.[14]Poor (UV) to Good (MS): Dependent on ionization efficiency and stability in the source.Good: Generally less sensitive than MS in SIM mode but adequate for many applications.
Linearity & Range Good: Typically linear over 2-3 orders of magnitude.Good: Generally offers a wide linear range.Excellent: Known for its wide linear dynamic range (up to 10⁷).
Method Robustness Good: Requires a dry, inert system. Susceptible to matrix effects.Poor: High risk of analyte degradation due to hydrolysis in aqueous mobile phases.Excellent: A very rugged and reliable detector.
Analysis Time Moderate: Typical run times of 15-30 minutes.Moderate: Similar run times to GC.Moderate: Identical to GC-MS run time.
Trustworthiness High: Provides definitive evidence of analyte identity and quantity. Considered a confirmatory technique.Low: Method reliability is questionable due to analyte instability.Low: Cannot be used for confirmation. Quantification is unreliable without orthogonal confirmation.

Comparison_Diagram cluster_gcms GC-MS cluster_hplc HPLC-UV/MS cluster_gcfid GC-FID GCMS_Node Butyl Chloromethyl Carbonate Analysis GCMS_Spec Excellent Specificity GCMS_Node->GCMS_Spec GCMS_Sens High Sensitivity (SIM) GCMS_Node->GCMS_Sens GCMS_Trust High Trustworthiness (Confirmatory) GCMS_Node->GCMS_Trust Conclusion Conclusion: GC-MS is the superior technique due to its combination of specificity, sensitivity, and reliability for this analyte. GCMS_Trust->Conclusion HPLC_Node Butyl Chloromethyl Carbonate Analysis HPLC_Spec Poor to Good Specificity HPLC_Node->HPLC_Spec HPLC_Stab Major Issue: Analyte Instability HPLC_Node->HPLC_Stab HPLC_Trust Low Trustworthiness HPLC_Node->HPLC_Trust HPLC_Trust->Conclusion GCFID_Node Butyl Chloromethyl Carbonate Analysis GCFID_Spec Poor Specificity GCFID_Node->GCFID_Spec GCFID_Quant Excellent Linearity GCFID_Node->GCFID_Quant GCFID_Trust Low Trustworthiness (Non-Confirmatory) GCFID_Node->GCFID_Trust GCFID_Trust->Conclusion

Conclusion and Recommendation

For the analysis of this compound in pharmaceutical materials, Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the most suitable and trustworthy technique. Its inherent specificity allows for the unambiguous identification and quantification of the target analyte, even in the presence of structurally related impurities. While GC-FID offers excellent quantitative capabilities, its inability to confirm identity renders it inadequate as a standalone method for quality control in a regulated environment. HPLC-based methods are fundamentally compromised by the high reactivity and potential for hydrolysis of this compound in common mobile phases.

By adopting the detailed GC-MS protocol outlined in this guide, researchers and drug development professionals can implement a robust, self-validating system that ensures the accuracy and reliability of their analytical results, ultimately safeguarding product quality and patient safety.

References

  • Di Donna, L., et al. (2017). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 22(11), 1836. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chloromethyl methyl carbonate. PubChem Compound Summary for CID 14787050. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Google Patents. (2018). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
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  • Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. Available at: [Link]

  • Google Patents. (2005). US6911558B2 - Method for purifying chloromethyl chloroformate.
  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry, 10(1). Available at: [Link]

  • Barnabas, K. S., et al. (2019). Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Journal of the Indian Chemical Society, 96, 171-175. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Table 2-4, Genotoxicity of Bis(Chloromethyl)Ether In Vitro. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bis(2-Chloromethyl)Ether. Available at: [Link]

  • Google Patents. (2014). CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.
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  • Müller, G., Norpoth, K., & Travenius, S. Z. (1981). Quantitative Determination of Bis (Chloromethyl) Ether (BCME) in the PPB Range by Using Portable Air Sample Collectors. International Archives of Occupational and Environmental Health, 48(4), 325-9. Available at: [Link]

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A Comparative Guide to the Reactivity of Butyl Chloromethyl Carbonate and Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the precise control of reactivity is paramount. Among the vast arsenal of reagents available to chemists, carbonates and their derivatives play a crucial role as protecting groups and synthetic linkers. This guide provides an in-depth comparison of two such reagents: Butyl Chloromethyl Carbonate and Benzyl Chloroformate. While their names suggest a similarity in function, their reactivity profiles and synthetic applications are fundamentally distinct. This analysis will dissect their mechanisms of action, supported by experimental protocols and data, to provide researchers with a clear understanding of when and why to choose each reagent.

Core Chemical Distinction: An Alkylating Agent vs. an Acylating Agent

The primary point of divergence between this compound and Benzyl Chloroformate lies in their mode of electrophilic attack. This difference dictates the type of bond formed and, consequently, their principal applications in synthesis.

  • This compound functions as an alkylating agent . The reactivity is centered on the chloromethyl (-CH₂-Cl) group. Nucleophiles attack the methylene carbon, displacing the chloride anion in a classic Sₙ2 reaction. This reagent is primarily used to introduce an acyloxymethylcarbonate or a related moiety, a common strategy in the synthesis of prodrugs.[1]

  • Benzyl Chloroformate (Cbz-Cl) is a classic acylating agent . Its reactivity is centered on the electrophilic carbonyl carbon of the chloroformate group (-C(O)-Cl). Nucleophiles attack this carbonyl, leading to the displacement of the chloride ion via a nucleophilic acyl substitution mechanism.[2] Its most prominent role is the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[2][3][4]

This fundamental mechanistic difference is the key to understanding their distinct applications and reaction conditions.

Benzyl Chloroformate (Cbz-Cl): The Archetypal Amine Protector

Since its development by Bergmann and Zervas in the 1930s, Benzyl Chloroformate has been a cornerstone of peptide synthesis and general amine protection.[3] It transforms a nucleophilic and basic primary or secondary amine into a neutral, stable carbamate, preventing it from engaging in unwanted side reactions.[5]

Mechanism of Action: Nucleophilic Acyl Substitution

The protection of an amine with Cbz-Cl proceeds through a well-established nucleophilic acyl substitution pathway. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the chloroformate. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][6]

Figure 2. Sₙ2 mechanism for alkylation with a chloromethyl carbonate.
Experimental Protocol: Synthesis of an Acyloxymethylcarbonate

This protocol outlines a general procedure for the reaction of this compound with a carboxylic acid to form a prodrug-like linkage.

Materials:

  • Carboxylic acid (R-COOH)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • This compound

  • Tetrabutylammonium Iodide (TBAI)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Salt Formation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the carboxylic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Catalyst Addition: Add a catalytic amount of TBAI (0.1 eq) to the suspension.

  • Reagent Addition: Add this compound (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired acyloxymethylcarbonate product.

Causality: The base (K₂CO₃) is essential for deprotonating the carboxylic acid to form the carboxylate nucleophile. Anhydrous conditions are critical as water can hydrolyze the reagent. TBAI acts as a phase-transfer catalyst and also facilitates a halide exchange to form a more reactive iodomethyl intermediate, accelerating the Sₙ2 reaction. [7]

Comparative Summary

The distinct reactivity profiles of these two reagents are summarized below for direct comparison.

FeatureBenzyl Chloroformate (Cbz-Cl)This compound
Reagent Type Acylating AgentAlkylating Agent
Reactive Site Carbonyl Carbon (-C(O)-Cl)Methylene Carbon (-CH₂-Cl)
Mechanism Nucleophilic Acyl SubstitutionSₙ2 Nucleophilic Substitution
Primary Nucleophiles Primary & Secondary AminesCarboxylates, Phenoxides, Heterocyclic Nitrogens
Bond Formed Carbamate (R-NH-C(O)-O-Bn)Ester/Carbonate (R-Nu-CH₂-O-C(O)-O-Bu)
Typical Base Aqueous NaOH, Na₂CO₃; Organic bases (e.g., Et₃N, Pyridine) [8]Anhydrous K₂CO₃, Cs₂CO₃, NaH
Primary Application Amine Protecting Group (Cbz protection) [3][9]Prodrug Linker Synthesis [1]
Byproducts HCl (neutralized by base)Metal Chloride (e.g., KCl)

Conclusion for the Practicing Scientist

While both Benzyl Chloroformate and this compound are valuable reagents derived from carbonic acid, they are not interchangeable and serve entirely different synthetic purposes.

  • Choose Benzyl Chloroformate when your objective is to mask the reactivity of a primary or secondary amine. It is a robust and reliable choice for introducing the Cbz protecting group, which is stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenation.

  • Choose this compound (or its analogs) when the goal is to append a labile promoiety to a drug candidate to enhance its physicochemical properties. Its utility lies in its ability to alkylate heteroatom nucleophiles, forming linkages that can be cleaved in vivo to release the active pharmaceutical ingredient.

A thorough understanding of their fundamental mechanistic differences—acylation versus alkylation—is critical for their successful application in complex synthetic campaigns and is a testament to the nuanced control chemists can exert over molecular transformations.

References

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CHLOROFORMATES - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (1977). Formation of ethyl chloroformate in chloroform and possible resulting adducts. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions. Retrieved from [Link]

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Butyl Chloromethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of reactive intermediates like butyl chloromethyl carbonate is paramount for ensuring process control, product quality, and patient safety. This guide provides an in-depth technical comparison of four common analytical techniques for the analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the nuances of each method and the importance of cross-validation, you can build a robust analytical strategy for this critical compound.

The Analytical Challenge: this compound

This compound is a reactive chemical intermediate used in organic synthesis. Its inherent reactivity, particularly its susceptibility to hydrolysis and reaction with nucleophiles, presents a significant challenge for analytical method development and validation. A multi-faceted approach, employing orthogonal analytical techniques, is essential to ensure the reliability of analytical data.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Given the expected volatility of this compound, GC is a logical first choice for analysis.

The Rationale Behind the GC-FID Method

A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds. The method is designed to provide rapid and reliable quantification of the main analyte and potential volatile impurities.

Experimental Protocol: GC-FID Analysis

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable anhydrous solvent such as acetonitrile or toluene.

  • Prepare a series of calibration standards in the same solvent.

2. GC-FID Conditions:

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split injection, 50:1).

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Dilute Dilute to Known Volume Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate Separation on DB-5 Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

GC-FID analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC): Navigating Reactivity

Due to the reactive nature of the chloromethyl group, direct analysis by reverse-phase HPLC with aqueous mobile phases can be challenging, potentially leading to on-column degradation. To mitigate this, a derivatization strategy is often employed.

The Logic of Pre-Column Derivatization

By reacting this compound with a suitable nucleophile that possesses a strong chromophore, we can create a stable derivative that is amenable to reverse-phase HPLC with UV detection. This approach not only enhances stability but also significantly improves the limit of detection.[1]

Experimental Protocol: HPLC-UV Analysis (with Derivatization)

1. Derivatization Agent: 4-Nitroaniline in anhydrous acetonitrile.

2. Sample and Standard Preparation:

  • Derivatization Reaction: To 1.0 mL of the sample or standard solution in anhydrous acetonitrile, add 1.0 mL of the 4-nitroaniline solution and a non-nucleophilic base (e.g., 2,6-lutidine). Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction with a small volume of a weak acid (e.g., acetic acid in acetonitrile).

3. HPLC-UV Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: 10% to 90% B.

    • 15-17 min: 90% B.

    • 17-18 min: 90% to 10% B.

    • 18-25 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode Array Detector (DAD) monitoring at the λmax of the derivative (e.g., ~380 nm).

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample in Anhydrous Acetonitrile Derivatize Add 4-Nitroaniline & Base Sample->Derivatize Quench Quench Reaction Derivatize->Quench Inject Inject Quench->Inject Separate Reverse-Phase Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Derivatized Standards Integrate->Quantify

HPLC-UV analysis workflow with pre-column derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation Tool

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are valuable.

The Power of NMR in Purity Assessment

Quantitative NMR (qNMR) can be used to determine the purity of a substance without the need for a reference standard of the analyte itself, by using a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample and 10 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • ¹H NMR:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.

    • Pulse angle: 90°.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Proton-decoupled.

    • Number of scans: 1024 or higher, depending on sample concentration.

3. Data Analysis:

  • For qNMR, integrate the signals of the analyte and the internal standard. Calculate the purity based on the known mass and purity of the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H & 13C Spectra Dissolve->Acquire Process Process Spectra Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity (qNMR) Integrate->Calculate

NMR analysis workflow for structural confirmation and purity.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like GC, it becomes a powerful tool for identification and quantification.

GC-MS for Confirmatory Analysis

GC-MS combines the separation power of GC with the detection specificity of MS. Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, creating a "fingerprint" of the molecule.

Experimental Protocol: GC-MS

1. Sample Preparation: Same as for GC-FID.

2. GC-MS Conditions:

  • GC conditions: Similar to the GC-FID method.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Expected Fragmentation:

  • Molecular Ion (M⁺): Look for a peak corresponding to the molecular weight of this compound (C₆H₁₁ClO₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

  • Key Fragments: Expect fragmentation patterns characteristic of esters and alkyl halides, such as loss of the butyl group, loss of the chloromethyl group, and McLafferty rearrangement products.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Prepare Sample (as for GC-FID) Inject Inject Sample->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Identify Identify Molecular Ion & Fragments Analyze->Identify Confirm Confirm Structure Identify->Confirm

GC-MS workflow for confirmatory analysis.

Comparative Data Summary

The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.

ParameterGC-FIDHPLC-UV (with Derivatization)qNMRGC-MS
Principle Separation by boiling point, detection by flame ionizationSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic fieldSeparation by boiling point, detection by mass-to-charge ratio
Specificity GoodExcellentExcellentExcellent
Sensitivity (LOD) ~10-100 ppm~0.1-1 ppm~0.1%~1-10 ppm (Scan), <1 ppm (SIM)
Precision (%RSD) < 2%< 2%< 1%< 5%
Accuracy (% Recovery) 98-102%98-102%99-101%95-105%
Throughput HighMediumLowHigh
Primary Use Routine quantification, purityTrace analysis, quantificationAbsolute quantification, structural elucidationConfirmatory identification, impurity profiling

Cross-Validation: The Key to Trustworthy Results

No single analytical technique is infallible. Cross-validation, the practice of analyzing the same sample by two or more orthogonal methods, provides the highest level of confidence in the analytical results.

For this compound, a robust cross-validation strategy would involve:

  • Primary Quantification by GC-FID: Use the validated GC-FID method for routine purity and assay determination.

  • Confirmatory Analysis by GC-MS: Confirm the identity of the main peak and any impurities by comparing the mass spectra to a reference.

  • Orthogonal Quantification by qNMR: Use qNMR to provide an independent, absolute measure of purity, which can be used to qualify the GC-FID reference standard.

  • Trace Impurity Analysis by HPLC-UV (with Derivatization): If there is a need to quantify low-level, non-volatile, or UV-active impurities that are not amenable to GC, the derivatization HPLC method can be employed.

By comparing the results from these different techniques, any method-specific biases or interferences can be identified and addressed, leading to a highly reliable and defensible analytical data package. This approach aligns with the principles of analytical method validation outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[2]

Conclusion

The analysis of a reactive intermediate like this compound requires a well-thought-out analytical strategy that leverages the strengths of multiple techniques. While GC-FID offers a robust and straightforward method for routine quantification, its results should be supported by the high specificity of GC-MS for identity confirmation and the absolute quantification power of qNMR. For trace-level analysis or challenging impurity profiles, a derivatization-based HPLC-UV method provides an excellent orthogonal approach. By implementing a rigorous cross-validation program, researchers and drug development professionals can ensure the integrity of their analytical data, leading to better process understanding and safer, more effective products.

References

  • Eldridge, M. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 433-445. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Butyl Chloromethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of butyl chloromethyl carbonate. As a reactive reagent used in complex organic syntheses, particularly in the development of pharmaceuticals, its handling and disposal demand meticulous attention to safety and chemical principles. This document moves beyond a simple checklist, providing you, my fellow researchers and drug development professionals, with the causal logic behind each procedural step. Our goal is to empower you to manage this chemical not just effectively, but with a deep understanding of the underlying chemistry, ensuring the safety of yourself, your colleagues, and our environment.

Section 1: Core Hazards and Essential Protective Measures

Before any handling or disposal operation, a complete understanding of the risks is paramount. This compound is not a benign substance; it is classified as a flammable, corrosive, and toxic compound.[1]

Primary Hazards:

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][2][3] Contact with tissue will result in immediate and significant chemical burns due to its reactivity.

  • Flammability: The compound is a flammable liquid and vapor, necessitating strict control of ignition sources.[1][3]

  • Toxicity: It is harmful if swallowed and toxic if inhaled.[2][4] Vapors can cause severe respiratory tract irritation.

This hazard profile dictates a non-negotiable requirement for specific Personal Protective Equipment (PPE). Handling this chemical without adequate protection is a significant breach of laboratory safety protocol.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Always check the manufacturer's breakthrough time data.Prevents direct skin contact and subsequent chemical burns.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the liquid and corrosive vapors, preventing severe eye damage.[1]
Body Protection Flame-retardant lab coat and chemical-resistant apron.Minimizes skin contact and protects from splashes.
Respiratory Use only within a certified chemical fume hood. For emergencies or situations exceeding fume hood capacity, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.Protects against the inhalation of toxic and corrosive vapors.

Section 2: The Chemistry of Degradation: Controlled Hydrolysis

The key to safely neutralizing this compound lies in understanding its chemical reactivity. As an acyl chloride derivative, it is highly susceptible to nucleophilic attack, particularly by water. This process, known as hydrolysis, is the foundational principle for its chemical degradation.

The reaction proceeds as follows:

CH₃(CH₂)₃OCOOCH₂Cl + 2H₂O → CH₃(CH₂)₃OH + CO₂ + HCHO + HCl (this compound + Water → Butanol + Carbon dioxide + Formaldehyde + Hydrochloric Acid)

This reaction is exothermic and produces hydrochloric acid, a strong corrosive, as well as formaldehyde, a known sensitizer and suspected carcinogen.[5] The disposal procedure is therefore designed to control the rate of this reaction and to neutralize its hazardous byproducts.

Section 3: Procedural Guide for Disposal

This guide delineates two distinct pathways for disposal, contingent on the quantity of the waste. The decision-making process is critical for ensuring safety and compliance.

Workflow: this compound Disposal Decision Matrix

G cluster_small Lab-Scale Procedure cluster_large Bulk/Contaminated Waste Procedure start Waste Identification (this compound) decision_quantity Assess Quantity start->decision_quantity small_quant Small Quantity? (< 5g / 5mL) decision_quantity->small_quant Yes large_quant Large Quantity? (> 5g / 5mL or Bulk) decision_quantity->large_quant No protocol_small In-Lab Neutralization Protocol (See Section 3.1) small_quant->protocol_small step1_prep Step 1: Preparation protocol_small->step1_prep protocol_large Professional Hazardous Waste Disposal (See Section 3.2) large_quant->protocol_large l_step1_package Step 1: Package Waste protocol_large->l_step1_package step2_hydrolysis Step 2: Controlled Hydrolysis step1_prep->step2_hydrolysis step3_neutralize Step 3: Neutralization step2_hydrolysis->step3_neutralize step4_verify Step 4: pH Verification step3_neutralize->step4_verify step5_dispose Step 5: Aqueous Waste Disposal step4_verify->step5_dispose l_step2_label Step 2: Label Container l_step1_package->l_step2_label l_step3_contact Step 3: Arrange Pickup l_step2_label->l_step3_contact

Caption: Decision workflow for this compound disposal.

Protocol for Small Quantities (≤ 5g or 5mL)

This procedure should only be performed by trained personnel inside a certified chemical fume hood.

Step 1: Preparation and Safety Setup

  • Location: Work inside a chemical fume hood with the sash at the lowest practical height.

  • PPE: Don all required PPE as detailed in Section 1.

  • Materials: Prepare a large beaker (e.g., 2L for a 5mL sample) containing a stir bar and filled with crushed ice and water. Also prepare a container of a weak base, such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate). Have a pH meter or pH strips ready.

Step 2: Controlled Hydrolysis

  • Causality: The goal is to slowly and safely hydrolyze the this compound. Using a large volume of an ice/water slurry serves two purposes: it acts as a heat sink to manage the exothermic reaction, and it dilutes the reactants and products, preventing localized overheating and release of vapors.

  • Procedure: While vigorously stirring the ice/water slurry, use a pipette to add the this compound dropwise and slowly beneath the surface of the slurry. The rate of addition should be slow enough to prevent any noticeable temperature increase or fuming.

Step 3: Neutralization

  • Causality: The hydrolysis reaction generates hydrochloric acid, which must be neutralized before disposal. A weak base is used to avoid a violent acid-base reaction that could occur with a strong base like sodium hydroxide.[6]

  • Procedure: Once the addition is complete and the reaction has subsided (allow to stir for at least 1 hour), begin slowly adding sodium bicarbonate in small portions. You will observe effervescence (CO₂ gas release). Continue adding the base until the effervescence ceases.

Step 4: pH Verification

  • Causality: This step validates that the acidic byproduct has been fully neutralized, ensuring the waste stream is safe for disposal.

  • Procedure: Using a calibrated pH meter or pH paper, check the pH of the solution. The target pH should be between 6.0 and 8.0. If the solution is still acidic, continue adding sodium bicarbonate until the target pH is reached and stable.

Step 5: Final Aqueous Waste Disposal

  • Procedure: The resulting neutralized aqueous solution, containing butanol, formaldehyde, and salts, must be disposed of in accordance with your institution's and local environmental regulations.[7] It should be collected in a properly labeled aqueous waste container. Do not pour it down the drain unless explicitly permitted by your facility's environmental health and safety (EHS) office.

Protocol for Large Quantities & Contaminated Materials

Attempting to neutralize large volumes of this compound in the lab is extremely dangerous and is strictly prohibited. This process generates significant heat and large quantities of hazardous byproducts.

Step 1: Packaging

  • Place the original container of this compound into a larger, compatible secondary container (e.g., a polyethylene drum).

  • Any contaminated materials, such as absorbent pads from a spill, used PPE, or empty containers, must also be collected.[8] Place these items in a sealed, properly labeled hazardous waste bag or container.[9]

Step 2: Labeling

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Include the appropriate hazard pictograms for corrosive, flammable, and toxic materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal service.[1][10]

  • Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste. They are equipped to handle the transportation and final disposal in compliance with all federal, state, and local regulations.[11][12]

References

  • TCI Chemicals. (2025, May 15). SAFETY DATA SHEET: Chloromethyl Isopropyl Carbonate.
  • LabMalog. (n.d.). 121020 - Bis(trichloromethyl) carbonate - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Chloromethyl methyl carbonate.
  • Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
  • Apollo Scientific. (2024, March 15). Chloromethyl isopropyl carbonate Safety Data Sheet.
  • PubChem. (n.d.). Chloromethyl methyl carbonate. National Institutes of Health.
  • Santa Cruz Biotechnology. (n.d.). MATERIAL SAFETY DATA SHEET - Chloromethyl Isopropyl Carbonate: sc-211074.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • BenchChem. (2025). Navigating the Safe Disposal of Vinyl Chloroformate: A Procedural Guide.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • Sigma-Aldrich. (n.d.). This compound | 58304-98-6.
  • Lab Alley. (n.d.). How to Safely Dispose of Chloroform.
  • Flinn Scientific. (n.d.). Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment.
  • EHSO. (2025-2026). Hazardous Waste - EHSO Manual.
  • Organic Syntheses. (n.d.). alcohol - Organic Syntheses Procedure.
  • University of [Example Institution]. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Sigma-Aldrich. (2024, November 5). SAFETY DATA SHEET: Ethyl chloroformate.

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×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl chloromethyl carbonate
Reactant of Route 2
Reactant of Route 2
Butyl chloromethyl carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.